Imidazo[1,5-a]pyridine-6-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H6N2O/c11-5-7-1-2-8-3-9-6-10(8)4-7/h1-6H |
InChI Key |
IHHZXOLBNSCFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Imidazo[1,5-a]pyridine-6-carbaldehyde CAS 1545505-75-6 properties
The following technical guide details the properties, synthesis, and applications of Imidazo[1,5-a]pyridine-6-carbaldehyde , designed for researchers in medicinal chemistry and drug discovery.
CAS: 1545505-75-6 Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol IUPAC Name: Imidazo[1,5-a]pyridine-6-carbaldehyde[1]
Executive Summary & Structural Distinction
Imidazo[1,5-a]pyridine-6-carbaldehyde is a fused bicyclic heteroaromatic aldehyde used primarily as a scaffold in the development of bioactive small molecules. It serves as a critical intermediate for introducing the imidazo[1,5-a]pyridine core—a "privileged structure" known for its bioisosteric relationship to indole and purine systems—into drug candidates targeting kinases, IDO1, and various neurological receptors.
Critical Isomer Warning
Researchers must distinguish this compound from its more common isomer, Imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9). The 1,5-a isomer features a bridgehead nitrogen at position 2 (in the imidazole ring) relative to the fusion, whereas the 1,2-a isomer has the bridgehead nitrogen at position 4. This structural difference significantly alters the electronic distribution and vector orientation of substituents.
| Feature | Imidazo[1,5-a]pyridine (Target) | Imidazo[1,2-a]pyridine (Common Isomer) |
| Bridgehead N | N-8a (Fusion point) | N-4 (Fusion point) |
| N Position | N-2 (Exposed) | N-1 (Exposed) |
| Vector Geometry | 6-position is "para" to bridgehead C | 6-position is "para" to bridgehead N |
| Key Application | IDO1 inhibitors, OLED emitters | GABA-A agonists (Zolpidem class) |
Chemical Properties & Reactivity
The 6-carbaldehyde moiety renders this scaffold highly versatile for divergent synthesis. The aldehyde is electronically coupled to the electron-rich imidazo[1,5-a]pyridine core, making it a reactive electrophile.
Physicochemical Profile
| Property | Value (Experimental/Predicted) |
| Appearance | Yellow to Brown Solid |
| Melting Point | 120–125 °C (Typical for class) |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~5.5 (Pyridine-like nitrogen N-2) |
| LogP | ~1.2 (Predicted) |
Reactivity Patterns[1][2]
-
C-6 Formyl Reactivity: The aldehyde at C-6 undergoes standard carbonyl chemistry (reductive amination, Knoevenagel condensation, Wittig olefination) but is influenced by the electron-donating nature of the fused ring, making it slightly less electrophilic than a simple benzaldehyde.
-
C-3 Electrophilic Substitution: The C-3 position (on the imidazole ring) is the most electron-rich site. In the presence of the electron-withdrawing 6-CHO group, electrophilic aromatic substitution (SEAr) at C-3 is deactivated but still possible under forcing conditions (e.g., halogenation).
-
C-1 Lithiation: The C-1 proton is acidic and can be selectively lithiated (using n-BuLi) if the aldehyde is protected, allowing for dual-functionalization.
Synthetic Pathways
The synthesis of the 6-carbaldehyde derivative requires specific regiochemical control, typically achieved by starting with a pre-functionalized pyridine precursor rather than direct formylation of the core.
Pathway A: Cyclization of Functionalized Pyridines (Primary Route)
This method ensures the aldehyde is correctly positioned at C-6 by mapping it from the C-5 position of the starting pyridine.
Mechanism:
-
Precursor: 6-(Aminomethyl)nicotinaldehyde (or its protected acetal).
-
Cyclization: Condensation with a one-carbon source (Formic acid, Triethyl orthoformate, or Vilsmeier reagent).
-
Deprotection: Release of the aldehyde if acetal protection was used.
Figure 1: Step-wise synthesis via halogen-lithium exchange, the most reliable method for introducing the aldehyde at position 6.
Detailed Protocol: Via 6-Bromo Intermediate
This protocol avoids the instability of free amino-aldehydes by carrying a bromide through the cyclization.
-
Step 1: Amine Formation
-
Reagents: 5-Bromo-2-pyridinecarbonitrile, BH₃·THF (1.0 M), THF.
-
Procedure: Reduce the nitrile at 0°C to room temperature. Quench with MeOH/HCl. Isolate 5-bromo-2-(aminomethyl)pyridine dihydrochloride.
-
-
Step 2: Scaffold Construction
-
Reagents: Triethyl orthoformate (solvent/reagent), catalytic p-TsOH.
-
Procedure: Reflux the amine salt in triethyl orthoformate for 4–6 hours. Evaporate volatiles. Purify by column chromatography (EtOAc/Hexane).
-
Yield: Typically 70–85% of 6-bromoimidazo[1,5-a]pyridine.
-
-
Step 3: Formylation
-
Reagents: n-BuLi (1.6 M in hexanes), DMF, anhydrous THF.
-
Procedure: Dissolve 6-bromo intermediate in THF under Ar at -78°C. Add n-BuLi dropwise (Li-halogen exchange). Stir 30 min. Add dry DMF. Warm to RT. Quench with NH₄Cl(aq).
-
Isolation: Extract with DCM. The product, Imidazo[1,5-a]pyridine-6-carbaldehyde , is obtained as a yellow solid after purification.
-
Medicinal Chemistry Applications
The imidazo[1,5-a]pyridine scaffold is a bioisostere of the indole ring, offering distinct hydrogen bonding capabilities (via N-2) and metabolic stability profiles.
Key Therapeutic Areas
-
IDO1 Inhibition:
-
Derivatives of imidazo[1,5-a]pyridine have shown potency as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a target in cancer immunotherapy. The 6-position is often used to extend into the hydrophobic pocket of the enzyme.
-
-
Kinase Inhibitors:
-
Used as a hinge-binding motif. The N-2 nitrogen can accept a hydrogen bond from the kinase hinge region. The 6-CHO group allows for the attachment of "tail" groups to access the solvent channel or back-pocket regions.
-
-
Fluorescent Probes:
-
The scaffold exhibits intrinsic fluorescence. The 6-carbaldehyde allows conjugation to biomolecules via Schiff base formation, creating turn-on fluorescent sensors for biological pH or metal ions.
-
Functionalization Logic
The aldehyde serves as a "handle" for late-stage diversification:
Figure 2: Divergent synthesis strategies utilizing the C-6 aldehyde handle.
Safety & Handling
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Treat as a potential sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
-
Synthesis of Imidazo[1,5-a]pyridines: Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines." Available at: [Link]
-
Structural Characterization & Numbering: Mihorianu, M. et al. (2010). "Synthesis of novel imidazo[1,5-a]pyridine derivatives." Revue Roumaine de Chimie. Available at: [Link]
- Medicinal Chemistry Applications (IDO1/Kinase):Xiao, W. et al. (2018). "Design and synthesis of imidazo[1,5-a]pyridine derivatives as IDO1 inhibitors." European Journal of Medicinal Chemistry.
- General Reactivity of Heterocyclic Aldehydes:Joule, J.A. & Mills, K. "Heterocyclic Chemistry," 5th Ed. Wiley-Blackwell.
Sources
Structure and reactivity of imidazo[1,5-a]pyridine-6-carbaldehyde
The following technical guide details the structure, synthesis, and reactivity of imidazo[1,5-a]pyridine-6-carbaldehyde . This document is designed for researchers in medicinal chemistry and materials science, focusing on the scaffold's unique electronic properties and its utility as a versatile intermediate.
Core Classification: Fused N-Heterocycle / Fluorescent Scaffold / Aldehyde Intermediate
Structural Anatomy & Electronic Landscape
The imidazo[1,5-a]pyridine core represents a distinct class of bridgehead-nitrogen heterocycles. Unlike its isomer imidazo[1,2-a]pyridine (the "Zolpidem" scaffold), the [1,5-a] isomer possesses a specific electronic distribution that imparts intrinsic fluorescence and high nucleophilicity at the imidazole carbons.
Numbering and Topology
Correct IUPAC numbering is critical for regioselective modification. The nitrogen atom at the bridgehead is designated position 4.
-
Position 4: Bridgehead Nitrogen (electron-deficient center).
-
Position 2: Imidazole Nitrogen (sp2, lone pair available).
-
Positions 1 & 3: Imidazole carbons (highly nucleophilic, "hotspots" for electrophilic substitution).
-
Position 6: Pyridine ring carbon (site of the carbaldehyde functionality).
Electronic Consequence of the 6-CHO Group: The introduction of a formyl group at C6 creates a "push-pull" electronic system. The electron-rich imidazo[1,5-a]pyridine core acts as a donor, while the C6-aldehyde acts as an acceptor. This Intramolecular Charge Transfer (ICT) often results in:
-
Red-shifted absorption/emission compared to the unsubstituted core.
-
Solvatochromism , making the molecule sensitive to solvent polarity.
-
Reactivity modulation , where the aldehyde deactivates the pyridine ring but leaves the C1/C3 positions relatively nucleophilic.
Figure 1: Structural numbering and electronic features of the scaffold.
Synthetic Pathways[1][2]
Direct formylation of the imidazo[1,5-a]pyridine core (e.g., via Vilsmeier-Haack) typically occurs at the electron-rich C1 or C3 positions, not C6. Therefore, a "Bottom-Up" approach starting from a functionalized pyridine is the standard protocol for accessing the 6-carbaldehyde derivative.
Route A: Cyclization of 5-Substituted Pyridines (Preferred)
This route ensures the aldehyde (or its precursor) is correctly positioned before the fused ring is formed.
Precursor: 2-(Aminomethyl)-5-bromopyridine or 5-substituted-2-picolylamine.
Step-by-Step Mechanism:
-
Amide Formation: Reaction of the amine with a carboxylic acid equivalent (e.g., formic acid or acetic anhydride).
-
Cyclodehydration: Use of condensing agents (POCl3 or Burgess reagent) to close the imidazole ring.
-
Functionalization: If starting with a bromo-derivative, Lithium-Halogen exchange followed by DMF quench yields the aldehyde.
Route B: Oxidative Functionalization
Starting from 6-methylimidazo[1,5-a]pyridine .
-
Synthesis of Core: Cyclization of 5-methyl-2-(aminomethyl)pyridine.
-
SeO2 Oxidation: Selenium dioxide oxidation of the active methyl group to the aldehyde.
-
Note: This requires careful control to prevent over-oxidation to the carboxylic acid.
-
Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization
Ref: Adapted from general protocols for imidazo[1,5-a]pyridines (Org. Lett. 2011, 13, 5256; J. Org.[1] Chem. 2016, 81, 3681).[1]
Target: 3-substituted-imidazo[1,5-a]pyridine-6-carbaldehyde.
| Step | Reagents | Conditions | Observation |
| 1. Amidation | 2-(Aminomethyl)-5-bromopyridine (1.0 eq), R-COOH (1.1 eq), EDC·HCl, HOBt | DMF, RT, 12h | Formation of amide intermediate. |
| 2. Cyclization | POCl3 (3.0 eq) | Toluene, Reflux (110°C), 4h | Ring closure to 6-bromo-imidazo[1,5-a]pyridine. |
| 3. Formylation | n-BuLi (1.2 eq), anhydrous DMF (2.0 eq) | THF, -78°C -> RT | Lithiation at C6, followed by formyl quench. |
| 4. Workup | Sat. NH4Cl, EtOAc extraction | Neutralization | Crude aldehyde (Yellow/Brown solid). |
Reactivity Profile & Applications
The 6-carbaldehyde group serves as a "chemical hook," allowing the scaffold to be integrated into complex architectures without disturbing the fluorescent core.
Reactions at the Aldehyde (C6-CHO)
The aldehyde is chemically orthogonal to the C1/C3 nucleophilic sites.
-
Schiff Base Formation: Condensation with primary amines yields imines, widely used to create fluorescent sensors for metal ions (e.g., Zn2+, Cu2+). The nitrogen lone pair of the imine can quench fluorescence (PET mechanism), which is restored upon metal binding (CHEF effect).
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) extends the conjugation, pushing emission into the red/NIR region.
-
Reductive Amination: Converts the aldehyde to a secondary amine, useful for attaching targeting ligands in drug delivery.
Reactions at the Ring (C1/C3)
Even with the electron-withdrawing aldehyde at C6, positions 1 and 3 remain susceptible to electrophilic attack, though reactivity is attenuated.
-
Halogenation: NIS or NBS can introduce iodides/bromides at C1/C3, allowing for further cross-coupling (Suzuki/Sonogashira).
-
Mannich Reaction: Introduction of aminomethyl groups.
Figure 2: Reactivity map distinguishing C6-functionalization from C1/C3 ring functionalization.
Validated Applications
Medicinal Chemistry
The imidazo[1,5-a]pyridine scaffold is a bioisostere for indole and purine systems.
-
Enzyme Inhibition: Derivatives synthesized from the 6-carbaldehyde (via reductive amination) have shown potency against aromatase (estrogen-dependent diseases) and HIV protease .
-
Mechanism: The bridgehead nitrogen allows for unique H-bonding interactions within enzyme active sites that are inaccessible to standard indole-based drugs.
Fluorescent Sensing
-
pH Sensing: The protonation of the pyridine nitrogen (N4) or the imidazole nitrogen (N2) significantly alters the fluorescence quantum yield.
-
Metal Chelation: Schiff bases derived from the 6-CHO form "N-N" bidentate binding pockets (involving the imine N and the imidazole N2), highly specific for Zn(II) and Al(III).
References
-
Synthesis of Imidazo[1,5-a]pyridines: Hutt, J. T., & Aron, Z. D. (2011).[1] Efficient Synthesis of Imidazo[1,5-a]pyridines via a Three-Component Coupling. Organic Letters, 13(19), 5256–5259. Link
-
Vilsmeier-Haack Cyclization: Wang, H., et al. (2016). Copper/Iodine Cocatalyzed Decarboxylative Cyclization. Journal of Organic Chemistry, 81(9), 3681–3687. Link
- Biological Activity: Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives. Revue Roumaine de Chimie, 55(11-12), 1045-1050.
-
Fluorescent Properties: Li, M., et al. (2014). Copper(I)-Catalyzed Direct Transannulation. Organic Letters, 16(23), 6232–6235. Link
-
Scaffold Review: Imidazo[1,5-a]pyridine: A Versatile Scaffold. Organic Chemistry Portal. Link
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A Tale of Two Isomers: An In-depth Technical Guide to Imidazo[1,5-a]pyridine-6-carbaldehyde and Imidazo[1,2-a]pyridine-6-carbaldehyde for the Research Scientist
In the landscape of medicinal chemistry, the imidazopyridine scaffold stands as a testament to the profound impact of heterocyclic compounds in drug discovery. This bicyclic system, a fusion of imidazole and pyridine rings, exists in several isomeric forms, each presenting a unique electronic and steric profile that translates into a distinct pharmacological signature. Among these, the Imidazo[1,2-a]pyridine core is a well-established "privileged scaffold," forming the foundation of numerous marketed drugs.[1][2] Its lesser-explored cousin, the Imidazo[1,5-a]pyridine isomer, is also gaining significant traction for its versatile applications in both materials science and pharmaceuticals.[3]
This technical guide provides an in-depth comparative analysis of two key aldehyde-functionalized derivatives: Imidazo[1,5-a]pyridine-6-carbaldehyde and Imidazo[1,2-a]pyridine-6-carbaldehyde . As a senior application scientist, the ensuing discussion is crafted not merely as a recitation of facts, but as a field-proven narrative that delves into the causality behind experimental choices and the inherent logic of their chemical behavior. We will explore their synthesis, comparative reactivity, and potential as crucial intermediates in the development of novel therapeutics, all grounded in authoritative scientific literature.
The Structural Nuance: A Tale of Nitrogen Placement
At the heart of the distinct properties of these two isomers lies a subtle yet profound structural difference: the position of the non-bridgehead nitrogen atom in the five-membered imidazole ring. This seemingly minor alteration in atomic arrangement dictates the electron distribution across the bicyclic system, profoundly influencing the chemical reactivity of the appended 6-carbaldehyde group.
Recent studies have indicated that the Imidazo[1,5-a]pyridine scaffold possesses a stronger electron-donor character compared to its Imidazo[1,2-a]pyridine counterpart.[4] This heightened electron-donating ability enriches the pyridine ring with electron density, a critical factor that will be revisited in our discussion of chemical reactivity.
Synthetic Pathways: Crafting the Aldehyde Intermediates
The introduction of a carbaldehyde group at the C6 position of the imidazopyridine nucleus is a key synthetic transformation, providing a versatile handle for further molecular elaboration. The Vilsmeier-Haack reaction stands as a cornerstone method for the formylation of electron-rich aromatic and heteroaromatic systems.[5][6]
Synthesis of Imidazo[1,5-a]pyridine-6-carbaldehyde
The Vilsmeier-Haack formylation of the parent Imidazo[1,5-a]pyridine is a viable route to the 6-carbaldehyde derivative. The electron-rich nature of the Imidazo[1,5-a]pyridine ring system facilitates this electrophilic substitution.[7]
Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine
Causality: The Vilsmeier-Haack reagent, a chloromethyliminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a moderately strong electrophile.[5] Its reactivity is well-suited for the formylation of electron-rich heterocycles like Imidazo[1,5-a]pyridine.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (1.1 equivalents) in anhydrous dichloromethane (DCM) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the cooled POCl₃ solution under a nitrogen atmosphere, maintaining the temperature at 0 °C. Stir the resulting mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve Imidazo[1,5-a]pyridine (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford Imidazo[1,5-a]pyridine-6-carbaldehyde.
Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde
The synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde can also be achieved through various synthetic strategies. While direct formylation is possible, multi-step sequences starting from appropriately substituted pyridines are also commonly employed.[8]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde via a Multi-step Route
Causality: This approach leverages the well-established construction of the Imidazo[1,2-a]pyridine core from 2-aminopyridines, followed by functional group manipulation to introduce the aldehyde at the C6 position.
Step-by-Step Methodology:
-
Cyclization: React 2-amino-5-bromopyridine with an appropriate α-haloketone (e.g., chloroacetaldehyde dimethyl acetal) in a suitable solvent like ethanol under reflux to construct the 6-bromo-imidazo[1,2-a]pyridine intermediate.
-
Halogen-Metal Exchange and Formylation: Subject the 6-bromo-imidazo[1,2-a]pyridine to a halogen-metal exchange reaction using an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Aldehyde Introduction: Quench the resulting lithiated species with a suitable formylating agent, such as N,N-dimethylformamide (DMF), at -78 °C.
-
Work-up and Purification: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography to yield Imidazo[1,2-a]pyridine-6-carbaldehyde.
A Comparative Analysis of Physicochemical and Spectroscopic Properties
The distinct electronic nature of the two imidazopyridine scaffolds is reflected in their physicochemical and spectroscopic properties.
| Property | Imidazo[1,5-a]pyridine-6-carbaldehyde | Imidazo[1,2-a]pyridine-6-carbaldehyde |
| Molecular Formula | C₈H₆N₂O | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol | 146.15 g/mol |
| Electron Density | Higher electron density on the pyridine ring | Lower electron density on the pyridine ring |
| ¹H NMR (predicted) | Protons on the pyridine ring are expected to be more shielded (upfield shift) compared to the [1,2-a] isomer. | Protons on the pyridine ring are expected to be more deshielded (downfield shift). |
| ¹³C NMR (predicted) | Carbon atoms of the pyridine ring are expected to be more shielded. | Carbon atoms of the pyridine ring are expected to be more deshielded. |
| IR Spectroscopy | The C=O stretching frequency of the aldehyde may be slightly lower due to increased electron donation from the ring. | The C=O stretching frequency of the aldehyde may be slightly higher. |
Note: Predicted spectroscopic data is based on the established electronic effects of the respective ring systems. Experimental verification is essential for precise characterization.[9]
Reactivity of the 6-Carbaldehyde: An Electron Story
The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon.[10] In the context of our two isomers, the differing electronic contributions of the imidazopyridine cores play a decisive role.
The Imidazo[1,5-a]pyridine ring, being a stronger electron donor, increases the electron density on the attached 6-carbaldehyde group.[4] This has two key consequences:
-
Reduced Electrophilicity: The increased electron density on the carbonyl carbon makes it less electrophilic and, therefore, less susceptible to nucleophilic attack. Reactions such as condensation with active methylene compounds may require more forcing conditions or stronger catalysts.[11]
-
Enhanced Stability: The delocalization of electrons from the ring system to the aldehyde group can contribute to the overall stability of the molecule.
Conversely, the Imidazo[1,2-a]pyridine ring is a comparatively weaker electron donor. This results in a 6-carbaldehyde group with a more electrophilic carbonyl carbon, rendering it more reactive towards nucleophiles. This heightened reactivity can be advantageous in synthetic transformations where the aldehyde is intended to participate in reactions like reductive amination, Wittig reactions, or the formation of imines.
Caption: Drug Development Potential of the Isomeric Carbaldehydes.
Conclusion: A Nuanced Choice for the Discerning Scientist
The choice between Imidazo[1,5-a]pyridine-6-carbaldehyde and Imidazo[1,2-a]pyridine-6-carbaldehyde is not a matter of superior versus inferior, but rather a strategic decision based on the desired chemical and biological outcomes. The Imidazo[1,2-a]pyridine isomer, with its more reactive aldehyde, offers a well-trodden path for the synthesis of a wide array of bioactive compounds, building upon its legacy as a privileged scaffold. The Imidazo[1,5-a]pyridine isomer, with its unique electronic properties and more nuanced reactivity, presents an exciting frontier for the discovery of novel chemical entities with potentially distinct pharmacological profiles.
As researchers and drug development professionals, a deep understanding of the subtle interplay between structure, electronics, and reactivity is paramount. It is this understanding that transforms these isomeric building blocks from mere chemical curiosities into powerful tools for the rational design of the next generation of therapeutics. This guide has aimed to provide not just the "what," but the "why," empowering you to make informed and insightful decisions in your own research endeavors.
References
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- Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3229.
- Reddy, T. S., et al. (2018). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 16(34), 6214-6231.
- Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 2949-2967.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorganic & Medicinal Chemistry, 15(17), 5837-5844.
- Gong, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 436-441.
- Ahmad, I., et al. (2018). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 8(3), 1339-1346.
- Ronad, P. M., et al. (2010). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Journal of Heterocyclic Chemistry, 47(4), 842-847.
- Kumari, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28263-28292.
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- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- Royal Society of Chemistry. (2023).
- MDPI. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Royal Society of Chemistry. (2016).
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- MDPI. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability.
- Quimica Organica. (n.d.). Electrophilic substitution on pyridine.
- Cengage. (n.d.). Heterocyclic Compounds.
- Semantic Scholar. (2012).
- ACS Publications. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
- PubMed. (2024).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Electronic Architecture & Engineering of Imidazo[1,5-a]pyridine Core Derivatives
The following technical guide details the electronic properties, synthesis, and applications of the imidazo[1,5-a]pyridine core.
Technical Whitepaper | Version 2.0
Executive Summary
The imidazo[1,5-a]pyridine core represents a distinct class of 10-
Fundamental Electronic Architecture
The 10- Electron System
The imidazo[1,5-a]pyridine core is a bicyclic system where a pyridine ring is fused to an imidazole ring across the N-C bond. The bridgehead nitrogen (N2) participates in the
-
Dipole Moment & Polarization: The molecule exhibits a built-in dipole due to the bridgehead nitrogen's donation of electron density into the 5-membered ring. This results in an electron-rich imidazole moiety and an electron-deficient pyridine moiety, facilitating Intramolecular Charge Transfer (ICT).
-
Ylidic Resonance (C3 Position): A defining feature of this core is the significant contribution of the ylidic resonance form at the C3 position (the carbon flanked by the two nitrogens). This carbon possesses substantial carbene character, making it a potent
-donor for transition metals (e.g., forming N-heterocyclic carbene ligands) and a site for electrophilic attack.
Frontier Molecular Orbitals (FMO)
-
HOMO: Predominantly localized on the imidazole ring (electron-rich).
-
LUMO: Delocalized across the pyridine ring (electron-deficient).
-
Band Gap Engineering: The spatial separation of HOMO and LUMO supports strong ICT.
-
Substituents at C1/C3 (Electron Donors): Raise the HOMO energy, red-shifting emission.
-
Substituents at C5-C8 (Electron Acceptors): Lower the LUMO energy, stabilizing the excited state.
-
Figure 1: Electronic map of the imidazo[1,5-a]pyridine core highlighting the charge transfer vector and reactive C3 center.
Structure-Activity Relationships (SAR)[1][2]
The electronic properties can be fine-tuned via substitution at specific positions.[1] The numbering scheme assumes the bridgehead nitrogen is position 2, and the carbon between the nitrogens is C3.
| Position | Electronic Effect | Structural Impact | Target Application |
| C1 | Conjugation Extension | Extends | Red-shifting emission; Steric control. |
| C3 | Critical Tuning Site | Strong influence on HOMO energy. Electron-donating groups (EDGs) here drastically increase QY. | Fluorescent probes; Metal coordination (NHC). |
| C5 | Peri-Interaction | Steric clash with C3 substituents; affects planarity. | Controlling Stokes shift (twisting). |
| Pyridine Ring (C6-C8) | LUMO Modulation | Electron-withdrawing groups (EWGs) lower LUMO. | OLED Electron Transport Layers (ETL). |
Experimental Protocols
Synthesis: One-Pot Cyclization (The Ammonium Acetate Method)
This is the most robust method for generating 1,3-disubstituted derivatives suitable for fluorescent probes.
Reaction: Diaryl ketone + Benzaldehyde +
Protocol:
-
Reagents: In a round-bottom flask, combine:
-
2-Benzoylpyridine (1.0 equiv, e.g., 183 mg for 1 mmol scale).[2]
-
Substituted Benzaldehyde (1.0 equiv).
-
Ammonium Acetate (
) (5.0 equiv). -
Glacial Acetic Acid (5-10 mL per mmol).
-
-
Reaction: Reflux the mixture at 120°C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product is typically fluorescent on the TLC plate under UV (365 nm).
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (50 mL). Neutralize with
or until pH ~8. -
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient.
-
Validation:
-
NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the aromatic singlet for the imidazo core (if C1 is unsubstituted) or specific shifts in the pyridine protons.
-
HRMS: Confirm [M+H]+ peak.
-
Figure 2: Step-by-step workflow for the one-pot synthesis of imidazo[1,5-a]pyridine fluorophores.
Photophysical Characterization[5]
-
Solvents: Prepare
M solutions in solvents of varying polarity (Toluene, DCM, MeOH) to assess solvatochromism. -
Quantum Yield (
): Use Quinine Sulfate in 0.1 M ( ) as the reference standard. -
Self-Validation: The emission spectrum should show a bathochromic (red) shift in polar solvents if the ICT mechanism is active.
Electrochemical Characterization (HOMO/LUMO)
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in dry Acetonitrile. -
Standard: Ferrocene (
) internal standard. -
Calculation:
-
Note: If reduction is not observed, estimate LUMO using the optical band gap:
.
-
Applications Driven by Electronic Properties
Ratiometric pH Sensing
The bridgehead nitrogen (or the pyridine nitrogen in pyridyl-substituted derivatives) can be protonated.
-
Mechanism: Protonation reduces the electron-donating ability of the ring or traps the lone pair, disrupting the ICT state.
-
Observation: Significant blue-shift in absorption and quenching or shifting of fluorescence emission upon acidification.
Zinc(II) Sensing & Bio-Imaging
Derivatives with a chelating group (e.g., a pyridine ring at C1) act as "turn-on" sensors for
-
Mechanism: Chelation restricts the rotation of the substituent (Restricted Intramolecular Rotation - RIR) and enhances the rigidity of the system, reducing non-radiative decay pathways.
-
Result: A massive increase in Quantum Yield (often >30-fold enhancement).
Figure 3: Mechanism of fluorescence enhancement upon Zinc(II) coordination.
References
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Link
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. Link
-
Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules. Link
-
Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands. Chemical Communications. Link
-
Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal. Link
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Link
Sources
- 1. Pyridine-containing phenanthroimidazole electron-transport materials with electron mobility/energy-level trade-off optimization for highly efficient and low roll-off sky blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Imidazopyridines | Fisher Scientific [fishersci.com]
Methodological & Application
Application Note: Synthesis of PI3K-gamma Inhibitors using Imidazo[1,5-a]pyridine-6-carbaldehyde
[1]
Abstract
This application note details the synthetic pathway for accessing imidazo[1,5-a]pyridine-6-carbaldehyde , a critical intermediate for the development of Phosphoinositide 3-kinase gamma (PI3K
Introduction: The Strategic Value of the Scaffold
Phosphoinositide 3-kinase gamma (PI3K
The imidazo[1,5-a]pyridine scaffold serves as a bioisostere to the indole and imidazo[1,2-a]pyridine cores found in many FDA-approved kinase inhibitors.[1] Its planar, bicyclic structure mimics the adenine ring of ATP, acting as a hinge binder.[1] The 6-carbaldehyde functionality is strategically significant because:
-
Vector Alignment: The C6 position on the pyridine ring points towards the solvent-exposed region of the kinase pocket.[1]
-
Chemical Versatility: The aldehyde serves as a "universal socket" for reductive aminations, allowing the rapid attachment of diverse amine tails (e.g., morpholines, piperazines) to optimize solubility and pharmacokinetic (PK) properties.[1]
Retrosynthetic Analysis & Strategy
To synthesize the target inhibitors, we employ a convergent strategy. The core is constructed from a 5-substituted pyridine precursor, followed by formylation and final elaboration.
Structural Logic[1][2]
-
Hinge Binder: The imidazo[1,5-a]pyridine core (specifically N2 and C3/C1).[1]
-
Solubility/Affinity Tail: Introduced at C6 via the aldehyde handle.[1]
-
Hydrophobic Clamp: Usually installed at C3 or C1 via C-H activation (optional but recommended for potency).[1]
Figure 1: Retrosynthetic disconnection of the target inhibitor to the commercially accessible bromopyridine precursor.[1]
Experimental Protocols
Protocol A: Synthesis of 6-Bromoimidazo[1,5-a]pyridine
Rationale: Direct formylation of the imidazo[1,5-a]pyridine ring (Vilsmeier-Haack) typically occurs at the electron-rich C1 or C3 positions (imidazole ring).[1] To place the aldehyde at C6 (pyridine ring), we must start with a halogenated precursor and use a metal-halogen exchange.[1]
Reagents:
-
2-(Aminomethyl)-5-bromopyridine (CAS: 173999-36-7)[1]
-
Triethyl orthoformate (TEOF)[1]
-
Formic acid (catalytic)
-
Solvent: Ethanol or Toluene
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-(aminomethyl)-5-bromopyridine (10.0 mmol, 1.87 g) in ethanol (50 mL).
-
Cyclization: Add triethyl orthoformate (30.0 mmol, 5 mL) and formic acid (5 drops).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.[1]
-
Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue is often a solid.[1] Triturate with cold diethyl ether or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to afford 6-bromoimidazo[1,5-a]pyridine as a beige solid.[1]
-
Yield Expectation: 75–85%.
-
Protocol B: Synthesis of Imidazo[1,5-a]pyridine-6-carbaldehyde
Rationale: This step converts the aryl bromide to an aldehyde using lithium-halogen exchange followed by a DMF quench. This method is superior to oxidation of a methyl group for this scaffold due to the sensitivity of the imidazole ring to strong oxidants.[1]
Reagents:
-
6-Bromoimidazo[1,5-a]pyridine (from Protocol A)[1]
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes[1]
-
N,N-Dimethylformamide (DMF), anhydrous[1]
-
Solvent: THF (anhydrous)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a 100 mL two-neck flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 6-bromoimidazo[1,5-a]pyridine (5.0 mmol, 0.98 g) in anhydrous THF (25 mL) and cool to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (5.5 mmol, 2.2 mL) over 10 minutes. Maintain internal temperature below -70°C.
-
Observation: The solution may turn a deep red/orange color, indicating the formation of the lithiated species.[1] Stir for 30 minutes at -78°C.
-
-
Formylation: Add anhydrous DMF (10.0 mmol, 0.77 mL) dropwise.
-
Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous NH4Cl (10 mL).
-
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash chromatography (SiO2, EtOAc/Hexane gradient) yields imidazo[1,5-a]pyridine-6-carbaldehyde .[1]
-
Yield Expectation: 60–70%.[1]
-
Characterization: 1H NMR will show a distinct aldehyde singlet around 10.0 ppm.
-
Protocol C: Elaboration to PI3K-gamma Inhibitor (Reductive Amination)
Rationale: The aldehyde is reacted with a secondary amine (e.g., N-methylpiperazine) to install the solubilizing tail.[1] This mimics the solvent-front interaction seen in drugs like Idelalisib or Duvelisib.[1]
Reagents:
-
Imidazo[1,5-a]pyridine-6-carbaldehyde[1]
-
Amine: N-Methylpiperazine (or morpholine)[1]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB)[1]
-
Acid: Acetic acid[1]
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step Procedure:
-
Imine Formation: In a vial, mix the aldehyde (1.0 mmol) and N-methylpiperazine (1.2 mmol) in DCE (5 mL). Add acetic acid (1.0 mmol) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.
-
Reaction: Stir at room temperature overnight (12–16 hours).
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.
-
Isolation: The product, 6-((4-methylpiperazin-1-yl)methyl)imidazo[1,5-a]pyridine , is purified by amine-functionalized silica or standard silica with 10% MeOH/DCM (+1% NH4OH).[1]
Key Optimization & Troubleshooting
| Issue | Probable Cause | Expert Solution |
| Low Yield in Step B (Formylation) | Incomplete lithiation or moisture contamination. | Ensure THF is freshly distilled or from a solvent system. Titrate n-BuLi before use. Ensure the internal temp stays <-70°C during addition. |
| Regioisomer Formation | Lithiation at C3 instead of C6. | C6-Br is highly reactive to Halogen-Lithium exchange. However, C3-H is acidic.[1] Perform the addition of n-BuLi rapidly (but controlled) to favor kinetics of Br-exchange over deprotonation. |
| Unstable Aldehyde | Oxidation to carboxylic acid.[1] | Store the aldehyde under argon at -20°C. Use immediately in the next step if possible.[1] |
| Poor Solubility | Scaffold planarity.[1] | The final inhibitor might be crystalline. Use TFA salts for biological assay dissolution.[1] |
Structural Validation (SAR Context)
To function as a potent PI3K inhibitor, the core scaffold often requires an aryl substituent at the C3 or C1 position to fill the hydrophobic pocket (affinity pocket) deeper in the enzyme.[1]
-
Advanced Protocol Note (C3-Arylation): After synthesizing the 6-aldehyde (or before), a C-H activation step can be performed.[1]
References
-
Synthesis of Imidazo[1,5-a]pyridine Core
-
Vilsmeier-Haack & Formylation Strategies
-
PI3K Inhibitor Design & SAR (General Scaffold Insights)
-
C-H Functionalization of Imidazo[1,5-a]pyridines
Reductive amination protocols for imidazo[1,5-a]pyridine-6-carbaldehyde
Application Note: Optimized Reductive Amination Protocols for Imidazo[1,5-a]pyridine-6-carbaldehyde
Executive Summary
The imidazo[1,5-a]pyridine scaffold represents a distinct class of N-fused heterocycles, structurally isomeric to the more common imidazo[1,2-a]pyridine but possessing unique electronic properties akin to indolizine.[1] The functionalization of this core, particularly at the C6 position, is critical for developing inhibitors for targets such as indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases.[1]
This Application Note details robust protocols for the reductive amination of imidazo[1,5-a]pyridine-6-carbaldehyde . Unlike standard benzenoid aldehydes, this heterocyclic substrate requires specific attention to acid sensitivity and solubility profiles.[1] We present two validated workflows: a Standard Direct Protocol using Sodium Triacetoxyborohydride (STAB) for aliphatic amines, and a Lewis Acid-Mediated Protocol using Titanium(IV) Isopropoxide for sterically hindered or electron-deficient amines (anilines).[1]
Chemical Context & Strategic Analysis
Substrate Characteristics
The imidazo[1,5-a]pyridine core is a 10
-
Solubility: The planar nature of the fused system often leads to poor solubility in non-polar solvents (hexanes) and moderate solubility in alcohols.[1] Chlorinated solvents (DCM, DCE) are preferred for maintaining homogeneity during amination.[1]
-
Reactivity Profile: The C6-aldehyde is highly reactive toward amines.[1] However, the basicity of the bridgehead nitrogen (though lower than simple pyridines) can lead to protonation in strongly acidic media, potentially deactivating the ring or altering solubility.[1]
-
Chemoselectivity: The primary challenge is preventing the reduction of the aldehyde to the alcohol (competitive side reaction) or over-reduction of the heterocyclic ring (rare with borohydrides but possible under catalytic hydrogenation).[1]
Selection of Reducing Agents
To ensure high fidelity, we prioritize reagents that differentiate between the aldehyde and the intermediate iminium ion.[1]
| Reducing Agent | Reactivity | Selectivity | Recommendation |
| NaBH(OAc)₃ (STAB) | Mild | High (Reduces Iminium > Aldehyde) | Primary Choice (Method A) |
| NaBH₃CN | Moderate | High (pH dependent) | Secondary (Toxic, requires pH ~5) |
| NaBH₄ | Strong | Low (Reduces Aldehyde | Avoid (unless Method B)[1] |
| H₂ / Pd-C | Variable | Low (Risk of ring reduction) | Not Recommended |
Decision Matrix & Workflow
The following logic gate determines the optimal experimental path based on the amine partner.
Figure 1: Decision tree for selecting the appropriate reductive amination protocol.
Experimental Protocols
Method A: Direct Reductive Amination (STAB Protocol)
Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, benzylamine).[1]
Rationale: Sodium triacetoxyborohydride (STAB) is mild and does not reduce the aldehyde at an appreciable rate in 1,2-dichloroethane (DCE), allowing the amine to form the iminium species which is then selectively reduced.[1]
Reagents:
-
Imidazo[1,5-a]pyridine-6-carbaldehyde (1.0 equiv)[1]
-
Amine (1.1 – 1.2 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.[1]
-
Solvent: 1,2-Dichloroethane (DCE) [anhydrous].[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Imine Formation: Add the amine (1.1 equiv) followed by Acetic Acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
Checkpoint: The solution may change color (often darkening) indicating imine formation.[1]
-
-
Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Note: Gas evolution (H₂) is minimal but possible.[1]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.[1] Monitor by LC-MS or TLC (DCM/MeOH 95:5).[1]
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients) or recrystallization.[1]
Method B: Titanium-Mediated Stepwise Amination
Best for: Weakly nucleophilic anilines, sterically hindered amines, or acid-sensitive substrates.[1]
Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine.[1] This intermediate is then reduced in situ by the stronger reducing agent NaBH₄.[1]
Reagents:
-
Imidazo[1,5-a]pyridine-6-carbaldehyde (1.0 equiv)[1]
-
Amine (1.0 – 1.1 equiv)[1]
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Solvent: THF (anhydrous) and Ethanol (absolute).[1]
Step-by-Step Procedure:
-
Complexation: In a dried vial, combine the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF (0.2 M).
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) dropwise.[1] Seal the vessel and stir at RT for 6–12 hours.
-
Note: For extremely unreactive anilines, microwave irradiation (60 °C, 30 min) can accelerate this step.[1]
-
-
Reduction: Dilute the mixture with absolute Ethanol (equal volume to THF). Add NaBH₄ (1.5 equiv) carefully (exothermic).[1] Stir for 2–4 hours at RT.[1]
-
Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol substrate).[1] A heavy white precipitate (TiO₂) will form.[1]
-
Filtration: Filter the suspension through a pad of Celite to remove titanium salts.[1] Wash the pad thoroughly with EtOAc or DCM.[1]
-
Workup: Concentrate the filtrate. Partition the residue between EtOAc and water.[1] Wash with brine, dry, and concentrate.[1]
Mechanistic Insight
The success of Method A relies on the formation of an iminium ion intermediate.[1] The imidazo[1,5-a]pyridine ring acts as an electron donor, potentially stabilizing the iminium species, making it a prime target for hydride transfer.[1]
Figure 2: Simplified mechanistic pathway of reductive amination.[2][1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Aldehyde remains) | Equilibrium favors aldehyde | Switch to Method B (Titanium) to force dehydration.[1] |
| Alcohol Byproduct (Reduction of SM) | Reducing agent too strong or added too fast | Use STAB (Method A).[1] Ensure amine and acid are stirred for 1h before adding reductant. |
| Bis-alkylation (Tertiary Amine formed) | Primary amine product reacts with aldehyde | Use excess amine (1.5–2.0 equiv) to statistically favor mono-alkylation.[1] |
| Insolubility | Planar heteroaromatic stacking | Use DCE/MeOH mixtures or warm the solvent slightly during the imine formation step (40 °C).[1] |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6] J. Org.[1][3][6][7] Chem.1996 , 61, 3849–3862.[1][3][6] Link[1]
-
Joshi, A. ; Mohan, D. C.; Adimurthy, S. Synthesis of Imidazo[1,5-a]pyridines via Oxidative Amination.[1][7] J. Org.[1][3][7] Chem.2016 , 81, 9461–9469.[1][7] Link[1]
-
Li, M. ; Xie, Y.; Ye, Y.; Zou, Y.; Jiang, H.; Zeng, W. Copper-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes/Ketones with Alkylamines: A Rapid Access to Imidazo[1,5-a]pyridines.[1][7] Org.[1][4][7] Lett.2014 , 16, 6232–6235.[1][7] Link[1]
-
Bhattacharyya, S. Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[2][1] J. Org.[1][3][7] Chem.1995 , 60, 4928–4929.[1] Link[1]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
The Strategic deployment of Imidazo[1,5-a]pyridine-6-carbaldehyde in Fragment-Based Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Fragment
The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for presentation of substituents to biological targets, while the nitrogen atoms offer key hydrogen bonding opportunities. The introduction of a carbaldehyde group at the 6-position transforms this scaffold into a versatile fragment for fragment-based drug discovery (FBDD). The aldehyde functionality serves as a crucial chemical handle, allowing for rapid and efficient elaboration of initial fragment hits into more potent and drug-like molecules.[2] This guide provides a comprehensive overview of the synthesis, properties, and strategic application of imidazo[1,5-a]pyridine-6-carbaldehyde in FBDD campaigns, complete with detailed experimental protocols. While the broader imidazopyridine family has seen extensive investigation, with some derivatives reaching the market, the focused application of the imidazo[1,5-a]pyridine scaffold, particularly with a reactive aldehyde handle, presents a promising avenue for novel drug discovery.[3][4]
Physicochemical Properties of Imidazo[1,5-a]pyridine-6-carbaldehyde
| Property | Value (for Imidazo[1,2-a]pyridine-6-carboxaldehyde) | Reference |
| Molecular Weight | 146.15 g/mol | |
| Melting Point | 151-153 °C | |
| Calculated LogP | 1.2 | Inferred |
| Hydrogen Bond Donors | 0 | Inferred |
| Hydrogen Bond Acceptors | 3 | Inferred |
| Rotatable Bonds | 1 | Inferred |
Synthesis of Imidazo[1,5-a]pyridine-6-carbaldehyde
The most direct method for the synthesis of imidazo[1,5-a]pyridine-6-carbaldehyde is the Vilsmeier-Haack formylation of the parent imidazo[1,5-a]pyridine heterocycle. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] While the regioselectivity of this reaction on the imidazo[1,5-a]pyridine scaffold can be influenced by substituents, formylation is expected to occur at an electron-rich position on the pyridine ring.
Protocol: Vilsmeier-Haack Formylation of Imidazo[1,5-a]pyridine
This protocol outlines the general procedure for the formylation of imidazo[1,5-a]pyridine. Optimization of reaction conditions may be necessary to maximize the yield of the desired 6-carbaldehyde isomer.
Materials:
-
Imidazo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazo[1,5-a]pyridine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) to the solution via the dropping funnel.
-
To this mixture, add anhydrous DMF (3.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford imidazo[1,5-a]pyridine-6-carbaldehyde.
Causality behind Experimental Choices: The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃.[5] This electrophilic species then attacks the electron-rich imidazo[1,5-a]pyridine ring. The use of anhydrous conditions is crucial to prevent the decomposition of the Vilsmeier reagent and phosphorus oxychloride. The reaction is performed at a low initial temperature to control the exothermic reaction between DMF and POCl₃. The aqueous workup with a mild base hydrolyzes the intermediate iminium salt to the desired aldehyde.
Application in Fragment-Based Drug Discovery
The true utility of imidazo[1,5-a]pyridine-6-carbaldehyde lies in its application as a starting point in FBDD campaigns. Its rigid core provides a solid anchor for binding to a target protein, while the aldehyde group serves as a versatile handle for chemical elaboration.
Fragment Screening
The initial step in an FBDD project is to screen a library of fragments to identify those that bind to the target protein. Imidazo[1,5-a]pyridine-6-carbaldehyde and its simple derivatives are ideal candidates for inclusion in such a library. Two of the most powerful techniques for fragment screening are Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR).[6][7]
Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are highly effective for identifying fragment binding and mapping the binding site on the protein.[6]
Materials:
-
¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0)
-
Imidazo[1,5-a]pyridine-6-carbaldehyde stock solution in d6-DMSO
-
NMR tubes
Procedure:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Add a small aliquot of the imidazo[1,5-a]pyridine-6-carbaldehyde stock solution to the protein sample to a final concentration of 200-500 µM.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon addition of the fragment indicate binding.
-
The magnitude of the CSPs can be used to estimate the dissociation constant (Kd) of the fragment-protein interaction.
-
The residues exhibiting significant CSPs can be mapped onto the protein's structure to identify the binding site.
Causality behind Experimental Choices: The HSQC experiment is sensitive to the chemical environment of the protein's backbone amide groups. When a fragment binds, it perturbs the local electronic environment of nearby residues, causing a change in their chemical shifts.[6] Using a deuterated solvent for the fragment stock minimizes solvent signals in the NMR spectrum.
SPR is a label-free technique that can detect the binding of fragments to a target protein immobilized on a sensor chip in real-time.[7]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Imidazo[1,5-a]pyridine-6-carbaldehyde solutions at various concentrations in running buffer
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of imidazo[1,5-a]pyridine-6-carbaldehyde over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) as a function of time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Causality behind Experimental Choices: The SPR signal is directly proportional to the change in mass on the sensor surface. When the fragment binds to the immobilized protein, the mass increases, resulting in an increased SPR signal. The kinetics and affinity of the interaction can be determined by analyzing the shape of the sensorgrams at different analyte concentrations.[7]
Fragment Elaboration: From Hit to Lead
Once a fragment hit like imidazo[1,5-a]pyridine-6-carbaldehyde is identified and its binding mode is determined (ideally through X-ray crystallography), the next step is to elaborate the fragment to improve its potency and selectivity. The aldehyde group is an excellent handle for a variety of chemical transformations.
Reductive amination is a robust and widely used method for forming C-N bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.[8] This allows for the introduction of a wide range of substituents to explore the chemical space around the fragment.
Fragment [label="Imidazo[1,5-a]pyridine-6-carbaldehyde"]; Amine [label="Primary or Secondary Amine (R1R2NH)"]; Imine [label="Imine Intermediate"]; ReducingAgent [label="Reducing Agent (e.g., NaBH(OAc)3)"]; Product [label="Elaborated Fragment"];
Fragment -> Imine [label="+ Amine, -H2O"]; Amine -> Imine; Imine -> Product [label="+ Reducing Agent"]; ReducingAgent -> Product; }
Reductive Amination WorkflowProtocol: Reductive Amination of Imidazo[1,5-a]pyridine-6-carbaldehyde
Materials:
-
Imidazo[1,5-a]pyridine-6-carbaldehyde
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of imidazo[1,5-a]pyridine-6-carbaldehyde (1.0 eq) in DCE, add the amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Causality behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[8] It is less basic than other borohydrides, which minimizes side reactions. The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate.
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[9] This allows for the extension of the fragment's carbon skeleton and the introduction of a variety of functional groups.
Fragment [label="Imidazo[1,5-a]pyridine-6-carbaldehyde"]; PhosphoniumYlide [label="Phosphonium Ylide (Ph3P=CHR)"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"]; AlkeneProduct [label="Alkene Product"]; TriphenylphosphineOxide [label="Triphenylphosphine Oxide"];
Fragment -> Oxaphosphetane; PhosphoniumYlide -> Oxaphosphetane; Oxaphosphetane -> AlkeneProduct; Oxaphosphetane -> TriphenylphosphineOxide; }
Wittig Reaction WorkflowProtocol: Wittig Reaction with Imidazo[1,5-a]pyridine-6-carbaldehyde
Materials:
-
Imidazo[1,5-a]pyridine-6-carbaldehyde
-
Appropriate phosphonium salt (1.1 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Slowly add the strong base (1.1 eq) to generate the ylide (a color change is often observed).
-
Stir the mixture for 30-60 minutes.
-
Add a solution of imidazo[1,5-a]pyridine-6-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Causality behind Experimental Choices: The Wittig reaction requires the in situ generation of a nucleophilic phosphorus ylide by deprotonation of a phosphonium salt with a strong base.[9] The choice of base and reaction temperature depends on the stability of the ylide. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
Conclusion
Imidazo[1,5-a]pyridine-6-carbaldehyde represents a highly valuable and versatile fragment for drug discovery. Its privileged heterocyclic core provides a solid foundation for target engagement, while the strategically placed aldehyde functionality offers a gateway for rapid and diverse chemical elaboration. By employing the synthetic and screening protocols outlined in this guide, researchers can effectively leverage this fragment to initiate and advance FBDD campaigns, ultimately accelerating the discovery of novel therapeutics. The combination of its favorable physicochemical properties and synthetic tractability makes imidazo[1,5-a]pyridine-6-carbaldehyde a powerful tool in the modern medicinal chemist's arsenal.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- A Mild, Pyridine-Borane-Based Reductive Amin
- Protocol to perform fragment screening using NMR spectroscopy. STAR Protoc.2024, 5 (3), 103278.
- SPR-based fragment screening: advantages and applications. Expert Opin. Drug Discov.2008, 3 (5), 523-537.
- Imidazo[1,5-a]pyridine-3-carbaldehyde. CymitQuimica.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New J. Chem.2021, 45 (13), 5946-5965.
- Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds.
- Drug Lead Discovery: Fragment Screening and Characteriz
- Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org. Biomol. Chem.2024, 22 (26), 5645-5654.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Protocol to perform fragment screening using NMR spectroscopy.
- Fragment screening by SPR and advanced application to GPCRs. Methods Mol. Biol.2015, 1278, 337-354.
- Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm2020, 11 (8), 1361–1367.
- Imidazo 1,2-a pyridine-6-carboxaldehyde 97 116355-16-9. Sigma-Aldrich.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- NMR fragment screening. CureFFI.org.
- Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. Molecules2019, 24 (18), 3326.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega2026, 11 (1), 1–30.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein J. Org. Chem.2020, 16, 2838–2847.
- Synthesis of imidazo[1,5-a]pyridine carbaldehyde.
- Wittig Reaction. Organic Chemistry Portal.
- WO2010141592A2 - Chemical fragment screening and assembly utilizing common chemistry for nmr probe introduction and fragment linkage.
- Wittig reaction. Wikipedia.
- Fragment Library. MedChemExpress.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Org. Biomol. Chem.2019, 17 (13), 3323-3337.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules2023, 28 (15), 5768.
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- Imidazo[1,5-a]pyridine-5-carbaldehyde. Chem-Impex.
- Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opin. Drug Discov.2020, 15 (10), 1195-1212.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. Eur. J. Med. Chem.2025, 283, 117009.
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med. Chem.2023, 14 (4), 586-611.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023, 13 (39), 27341-27384.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- (PDF) Vilsmeier-Haack reaction- A Non-classical Approach.
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One-Pot Synthesis of Imidazo[1,5-a]pyridine Derivatives from Carbaldehyde Precursors: An Application Note and Protocol
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. Consequently, the development of efficient and versatile synthetic methodologies to access these compounds is of paramount importance. This application note provides a comprehensive guide to the one-pot synthesis of imidazo[1,5-a]pyridine derivatives from readily available carbaldehyde precursors. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol for a robust iodine-mediated synthesis, discuss the scope of carbaldehyde substrates, and offer practical troubleshooting advice to ensure successful synthesis.
Introduction: The Significance of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention from the scientific community. Their unique electronic and structural features make them attractive candidates for various applications. In the realm of drug discovery, molecules incorporating this scaffold have shown promise as potent therapeutic agents. For instance, certain derivatives have been investigated as inhibitors of enzymes implicated in cancer progression and inflammatory diseases.[1][2] Beyond their medicinal value, the photophysical properties of some imidazo[1,5-a]pyridine derivatives have led to their exploration as fluorescent probes and materials for organic light-emitting diodes (OLEDs).
Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The advent of one-pot multicomponent reactions has revolutionized the synthesis of complex molecules by combining multiple synthetic steps into a single operation without the isolation of intermediates. This approach offers several advantages, including increased efficiency, reduced waste, and simplified experimental procedures. This guide will focus on a one-pot strategy that leverages the reactivity of carbaldehydes to construct the imidazo[1,5-a]pyridine core.
Reaction Mechanism: A Stepwise Look at Imidazo[1,5-a]pyridine Formation
The one-pot synthesis of imidazo[1,5-a]pyridines from carbaldehydes, typically involving a (2-pyridinyl)methanamine derivative, proceeds through a cascade of reactions. While several catalytic systems, including copper and iodine, can be employed, the general mechanistic pathway involves an initial condensation followed by an intramolecular cyclization and subsequent aromatization.[3][4]
A plausible mechanism for the iodine-mediated synthesis is depicted below. The reaction commences with the condensation of a carbaldehyde with (2-pyridinyl)methanamine to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the pyridine nitrogen attacks the imine carbon, leading to the formation of a dihydrogenated imidazo[1,5-a]pyridine ring system. The final step is an oxidative dehydrogenation, facilitated by an oxidant, to yield the aromatic imidazo[1,5-a]pyridine product.
Caption: Generalized reaction mechanism for the one-pot synthesis of imidazo[1,5-a]pyridines.
Experimental Protocol: Iodine-Mediated One-Pot Synthesis
This protocol is adapted from a reported iodine-mediated synthesis and provides a reliable method for the preparation of a range of 3-aryl-imidazo[1,5-a]pyridine derivatives.[1]
Materials and Reagents:
-
(2-pyridinyl)methanamine
-
Substituted benzaldehydes
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP, 70% in water)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a sealed tube equipped with a magnetic stir bar, add (2-pyridinyl)methanamine (2.0 mmol, 1.0 equiv), the desired substituted benzaldehyde (1.0 mmol, 0.5 equiv), and iodine (0.2 mmol, 0.1 equiv) in DMF (4 mL).
-
To this mixture, add tert-butyl hydroperoxide (1.0 mmol, 0.5 equiv) dropwise at room temperature.
-
Seal the tube and heat the reaction mixture at 100 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,5-a]pyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Experimental Workflow
The following diagram outlines the key stages of the experimental protocol, from the initial setup to the final product characterization.
Caption: A streamlined workflow for the one-pot synthesis of imidazo[1,5-a]pyridines.
Substrate Scope of Carbaldehydes
A key advantage of this one-pot synthesis is its tolerance to a wide range of functional groups on the carbaldehyde precursor. This allows for the generation of a diverse library of imidazo[1,5-a]pyridine derivatives. The following table summarizes the scope of various substituted benzaldehydes in the iodine-mediated reaction.[1]
| Entry | Ar-CHO Substituent | Product | Yield (%) |
| 1 | Phenyl | 3-phenyl-imidazo[1,5-a]pyridine | 69 |
| 2 | 4-Chlorophenyl | 3-(4-chlorophenyl)-imidazo[1,5-a]pyridine | 74 |
| 3 | 4-Bromophenyl | 3-(4-bromophenyl)-imidazo[1,5-a]pyridine | 71 |
| 4 | 3-Nitrophenyl | 3-(3-nitrophenyl)-imidazo[1,5-a]pyridine | 61 |
| 5 | 2-Chlorophenyl | 3-(2-chlorophenyl)-imidazo[1,5-a]pyridine | 55 |
| 6 | 4-Fluorophenyl | 3-(4-fluorophenyl)-imidazo[1,5-a]pyridine | 65 |
| 7 | Naphthalen-1-yl | 3-(naphthalen-1-yl)-imidazo[1,5-a]pyridine | 72 |
| 8 | Thiophen-2-yl | 3-(thiophen-2-yl)-imidazo[1,5-a]pyridine | 32 |
| 9 | Pyridin-2-yl | 3-(pyridin-2-yl)-imidazo[1,5-a]pyridine | 73 |
Generally, benzaldehydes bearing both electron-donating and electron-withdrawing substituents are well-tolerated, providing the corresponding products in moderate to good yields. Steric hindrance, as seen with the 2-chlorophenyl substituent (Entry 5), can lead to slightly diminished yields. Heteroaromatic aldehydes such as thiophene-2-carbaldehyde and pyridine-2-carbaldehyde are also viable substrates.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides guidance on common issues and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents or catalyst.- Insufficient reaction temperature or time.- Presence of moisture. | - Use fresh, high-purity reagents and solvents.- Ensure the reaction is heated to the specified temperature and monitor by TLC to determine the optimal reaction time.- Use anhydrous solvents if necessary. |
| Formation of Multiple Byproducts | - Side reactions due to overheating.- Incorrect stoichiometry of reagents. | - Carefully control the reaction temperature.- Accurately measure all reagents to ensure the correct molar ratios.- Consider a stepwise addition of reagents to minimize side reactions. |
| Difficult Purification | - Co-elution of the product with starting materials or byproducts. | - Optimize the eluent system for column chromatography by testing different solvent polarities.- Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Incomplete Reaction | - Insufficient amount of oxidant.- Deactivation of the catalyst. | - Ensure the correct stoichiometry of the oxidant is used.- If using a metal catalyst, consider the use of a ligand to stabilize the active catalytic species. |
Conclusion
The one-pot synthesis of imidazo[1,5-a]pyridine derivatives from carbaldehyde precursors represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The methodologies discussed herein, particularly the iodine-mediated protocol, offer a practical and scalable approach for both academic research and industrial drug development. By understanding the underlying reaction mechanism and potential experimental challenges, researchers can confidently and successfully synthesize a diverse range of imidazo[1,5-a]pyridine analogs for further investigation.
References
-
Wang, H., Xu, W., Wang, Z., Yu, L., & Xu, K. (2015). Copper-Catalyzed Oxidative Amination of sp3 C–H Bonds Under Air: Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(4), 1856-1865. [Link]
-
Huang, L., Liu, Y., Guan, Z., et al. (2022). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts, 12(6), 601. [Link]
-
Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3–H Amination. Organic Letters, 16(23), 6232-6235. [Link]
-
Yan, Y., Zhang, Y., Zha, Z., & Wang, Z. (2013). Metal-Free Sequential Dual Oxidative Amination of C(sp3)–H Bonds: A Novel Approach to Imidazo[1,5-a]pyridines. Organic Letters, 15(9), 2274-2277. [Link]
-
Hutt, J. T., & Aron, Z. D. (2011). Efficient Three-Component Coupling of Substituted Picolinaldehydes, Amines, and Formaldehyde: A General Entry to Imidazo[1,5-a]pyridinium Ions. Organic Letters, 13(19), 5256-5259. [Link]
-
Kurhade, S., Konstantinidou, M., Sutanto, F., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2019). Sequential Multicomponent Synthesis of 2-(Imidazo[1,5-α]pyridin-1-yl)-1,3,4-Oxadiazoles. European Journal of Organic Chemistry, 2019(10), 2004-2010. [Link]
-
Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2012). A Versatile Three-Component Cascade Reaction of Amidines with Aldehydes and Alkynes for the Synthesis of N-Fused Imidazoles Catalyzed by a Mixed Cu(I)–Cu(II) System. The Journal of Organic Chemistry, 77(9), 4438-4444. [Link]
-
Wang, H., Xu, W., Xin, L., Liu, W., Wang, Z., & Xu, K. (2016). Copper/Iodine-Cocatalyzed Decarboxylative Cyclization of α-Amino Acids with 2-Benzoylpyridines/quinolines: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines/quinolines. The Journal of Organic Chemistry, 81(9), 3681-3687. [Link]
-
Hu, Z., Hou, J., Liu, J., Yu, W., & Chang, J. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 16(31), 5695-5699. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
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Sakhautdinov, I., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2901-2908. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Copper-catalyzed oxidative amination of sp(3) C-H bonds under air: synthesis of 1,3-diarylated imidazo[1,5-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation of imidazo[1,5-a]pyridine aldehydes during storage
The following technical guide serves as a specialized support resource for researchers working with imidazo[1,5-a]pyridine-3-carboxaldehyde (and related derivatives). This scaffold is chemically distinct due to its electron-rich bridgehead nitrogen, making the aldehyde moiety particularly susceptible to autoxidation compared to simple benzaldehydes.
Topic: Preventing Oxidation & Degradation During Storage Document ID: TS-IMP-03-OX Status: Active Guide
Core Technical Insight: Why is my sample degrading?
The imidazo[1,5-a]pyridine core is an electron-rich, fused heterocyclic system. The aldehyde functional group at the C3 position is highly reactive. Unlike electron-deficient pyridines, this system donates electron density into the ring, stabilizing the radical intermediates formed during autoxidation .
When exposed to atmospheric oxygen, the aldehyde undergoes a radical chain reaction, converting it to the corresponding carboxylic acid (Imidazo[1,5-a]pyridine-3-carboxylic acid). This process is accelerated by light and trace metal impurities.
Visualization: Autoxidation Mechanism
The following diagram illustrates the degradation pathway you are likely observing (e.g., "browning" of the solid).
Figure 1: Radical-mediated autoxidation pathway of heteroaromatic aldehydes. The "browning" often observed is due to oligomerization of the reactive radical intermediates.
Troubleshooting Guide (Q&A)
Issue 1: "My yellow solid turned brown/black after 2 weeks on the bench."
Diagnosis: Advanced autoxidation and polymerization. Technical Explanation: The color change indicates the formation of conjugated oligomers (often via the radical intermediates shown above) alongside the carboxylic acid. The acid itself is usually white; the color comes from trace decomposition byproducts. Corrective Action:
-
Check Purity: Run a TLC (Thin Layer Chromatography). The acid is much more polar and will streak or stay at the baseline compared to the aldehyde.
-
Purification: If the degradation is <20%, repurify immediately.
-
Protocol: Dissolve in minimal Dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ (to remove the acid). Dry organic layer over MgSO₄, concentrate, and recrystallize from EtOAc/Hexanes.
-
Issue 2: "I see a new peak at ~10-12 ppm in my 1H NMR."
Diagnosis: Carboxylic acid formation.[1][2][3][4] Technical Explanation: The aldehyde proton typically appears as a sharp singlet between 9.5–10.5 ppm. A broad singlet appearing downfield (10.5–13.0 ppm) is the carboxylic acid proton (-COOH). Decision Matrix:
| Signal Integration (-COOH) | Recommendation |
| < 5% | Usable for most robust reactions (e.g., condensation). |
| 5% - 15% | Purify via rapid filtration through a silica plug. |
| > 15% | Full repurification (Recrystallization or Column) required. |
Issue 3: "The compound is no longer soluble in the original solvent."
Diagnosis: Hydrogen bonding network formation. Technical Explanation: Imidazo[1,5-a]pyridine carboxylic acids have high lattice energy due to intermolecular H-bonding (dimer formation) and zwitterionic character. They are significantly less soluble in organic solvents (DCM, CHCl₃) than the parent aldehyde. Workaround: If you need to recover the aldehyde, you cannot simply "redissolve" the solid. You must perform an acid-base extraction (see Protocols below) to separate the soluble aldehyde from the insoluble acid salt.
Storage Protocols & Best Practices
To prevent recurrence, adopt one of the following storage tiers based on your usage frequency.
Tier 1: Active Use (Daily/Weekly)
-
Container: Amber glass vial with a septum screw cap.
-
Atmosphere: Flush with Nitrogen or Argon after every use.
-
Temp: 2–8°C (Refrigerator).
-
Why: Amber glass blocks UV light (radical initiator). Inert gas displaces oxygen.
Tier 2: Long-Term Storage (> 1 Month)
-
Container: Sealed glass ampoule or tightly parafilmed vial inside a secondary container with desiccant.
-
Atmosphere: Argon (heavier than air, provides better blanket).
-
Temp: -20°C (Freezer).
-
Additives: Consider adding a stabilizer if purity is critical (see FAQs).
Workflow: Storage Decision Tree
Figure 2: Decision tree for selecting appropriate storage conditions.
Experimental Protocols
Protocol A: Rapid Purification (Silica Plug)
Use this when acid impurity is minor (5-15%).
-
Pack: A small glass pipette or sintered funnel with 2 inches of silica gel.
-
Equilibrate: Flush with 10% EtOAc in Hexanes.
-
Load: Dissolve crude aldehyde in minimal DCM and load onto silica.
-
Elute: Flush with 20% EtOAc in Hexanes.
-
Note: The aldehyde moves fast (Rf ~0.4–0.6). The acid stays at the top (Rf < 0.1).
-
-
Concentrate: Evaporate solvent under reduced pressure (< 40°C).
Protocol B: Inert Atmosphere Handling (Schlenk Technique)
Use for sensitive derivatives or long-term banking.
-
Connect the storage vial to a Schlenk line via a needle.
-
Cycle 1: Apply vacuum for 30 seconds (careful not to sublime the solid).
-
Cycle 2: Backfill with dry Nitrogen/Argon.
-
Repeat 3 times.
-
Wrap cap rapidly with Parafilm M® while under positive gas pressure.
Frequently Asked Questions (FAQs)
Q: Can I use antioxidants to stabilize the aldehyde? A: Yes. For solution storage, adding 0.1% (w/w) BHT (Butylated hydroxytoluene) is highly effective. BHT acts as a radical scavenger, terminating the autoxidation chain. However, ensure BHT is compatible with your next reaction step (it can interfere with radical polymerizations or precise organometallic catalysis).
Q: Is the "hydrate" form stable? A: Some heterocyclic aldehydes form stable hydrates (gem-diols) in the presence of water. While less prone to oxidation, the hydrate is often less reactive in condensation reactions. Store the material strictly anhydrous to maintain the reactive carbonyl form.
Q: Which solvent is best for solution storage? A: Avoid ethers (THF, Diethyl ether) as they form peroxides that accelerate aldehyde oxidation.
-
Best: Anhydrous Toluene or DCM (degassed).
-
Avoid: Alcohols (forms hemiacetals), Acetone (Aldol condensation risk).
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Pyridinecarboxaldehyde. Link
-
Chem-Impex International. (n.d.). Imidazo[1,5-a]pyridine-3-carboxaldehyde Product Page. Link
-
Teo, P., Wickens, Z. K., Dong, G., & Grubbs, R. H. (2012).[5] Efficient and Highly Aldehyde Selective Wacker Oxidation.[5] Organic Letters, 14(13), 3237–3239. Link
-
Liao, Y., Aspin, A., & Yang, Z. (2022).[1] Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions.[1][4] RSC Advances, 12, 1662-1668. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazo[1,5-a]pyridines. Link
Sources
- 1. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Highly Aldehyde Selective Wacker Oxidation [organic-chemistry.org]
Purification methods for imidazo[1,5-a]pyridine-6-carbaldehyde reaction mixtures
Technical Support Center: Imidazo[1,5-a]pyridine-6-carbaldehyde Purification
Welcome to the Purification Support Hub. This guide addresses the specific challenges of isolating 6-formyl-imidazo[1,5-a]pyridine derivatives. Unlike standard organic workups, this scaffold presents a unique "dual-threat" challenge: the basicity of the imidazo-pyridine core leads to severe chromatographic tailing, while the aldehyde functionality at the 6-position is prone to oxidation and polymerization.
Module 1: Chromatographic Troubleshooting (The "Tailing" Effect)
Issue: "My compound streaks on the TLC plate and elutes as a broad, tailing peak during flash chromatography, contaminating other fractions."
Diagnosis: The imidazo[1,5-a]pyridine core contains a basic nitrogen atom (N2). Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol groups (Si-OH). The basic nitrogen hydrogen-bonds with these silanols, causing reversible adsorption that manifests as "tailing."
Protocol: The Deactivated Silica Method Do not simply increase polarity; this often co-elutes impurities.
-
Mobile Phase Modification:
-
Standard: 1-5% Methanol in Dichloromethane (DCM).
-
The Fix: Add 1% Triethylamine (Et3N) or 1% aqueous Ammonium Hydroxide (NH4OH) to the mobile phase.
-
Mechanism: The amine additive is more basic than your product. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute as a sharp band.
-
-
Column Pre-treatment:
-
Flush the column with 3 column volumes (CV) of the mobile phase containing the additive before loading your sample.
-
-
Decision Matrix (DOT Visualization):
Figure 1: Decision matrix for optimizing chromatographic separation based on TLC behavior.
Module 2: Chemical Isolation (The Bisulfite "Switch")
Issue: "Chromatography is failing to separate the aldehyde from the non-aldehyde regioisomers or starting materials."
Diagnosis: Regioisomers (e.g., substitution at C1 or C3) often have identical Rf values to the C6-isomer. Chromatography is inefficient here.
Solution: Exploit the chemical reactivity of the aldehyde group.[1][2][3][4] Sodium bisulfite (NaHSO3) forms a water-soluble adduct with aldehydes, while impurities remain in the organic layer.[3][5] This is the most robust method for this scaffold.
Protocol: Bisulfite Adduct Extraction
| Step | Action | Critical Technical Note |
| 1. Dissolution | Dissolve crude oil in EtOAc (or DCM). | Ensure the organic solvent is immiscible with water. |
| 2. Adduct Formation | Add 3-5 equivalents of saturated aq. NaHSO3 . Vigorously stir/shake for 30-60 mins. | A white precipitate may form (the adduct). If so, filter it.[3][6] If not, it is dissolved in the water. |
| 3. Separation | Separate layers.[1][2][3] Keep the Aqueous Layer (and any precipitate). | The aldehyde is now trapped as a sulfonate salt in the water. Impurities are in the organic layer. |
| 4. Washing | Wash the aqueous phase 2x with EtOAc. | Removes physically trapped non-aldehyde impurities. |
| 5. Regeneration | Add fresh EtOAc to the aqueous phase. Slowly add solid Na2CO3 or 10% NaOH until pH > 10. | High pH reverses the equilibrium, releasing the free aldehyde back into the EtOAc. |
| 6. Isolation | Separate organic layer, dry over MgSO4, and concentrate. | Result is usually >95% pure aldehyde. |
Mechanism Visualization:
Figure 2: The reversible "Bisulfite Switch" mechanism allowing phase-transfer purification.
Module 3: Crystallization & Polishing
Issue: "The product is an amorphous foam/oil after the column."
Diagnosis: Imidazo[1,5-a]pyridines are rigid, planar aromatics that should crystallize. Oils often result from trace solvent retention or minor impurities disrupting the lattice.
Recommended Solvent Systems:
-
Acetonitrile (ACN): Dissolve in minimal hot ACN, cool slowly to -20°C.
-
EtOAc/Hexane: Dissolve in minimal hot EtOAc, add warm Hexane until cloudy, then cool.
-
Ethanol: Good for final polishing, though recovery yields may be lower due to high solubility.
Frequently Asked Questions (FAQs)
Q1: My aldehyde peak is disappearing on LCMS, and a mass +16 peak is growing. What is happening? A: This is oxidation to the carboxylic acid (R-COOH).
-
Cause: The 6-position aldehyde is sensitive to air, especially in solution.
-
Fix: Store the purified solid under Nitrogen/Argon at -20°C. Avoid leaving the compound in solution (especially chlorinated solvents like DCM) for extended periods, as these can promote radical oxidation.
Q2: I used POCl3 (Vilsmeier conditions) and my product is contaminated with inorganic salts. A: The bridgehead nitrogen can trap metal salts or phosphorus species.
-
Fix: Perform a "Basic Wash." Dissolve the crude in DCM and wash with saturated Sodium Bicarbonate (NaHCO3) followed by a Brine wash. If using Vilsmeier, ensure the quench was rigorous (stirring with aqueous sodium acetate for 1 hour) to fully hydrolyze the intermediate iminium salt before extraction.
Q3: Can I use acidic mobile phases to protonate the nitrogen? A: Avoid this. While protonating the nitrogen (using acetic acid/formic acid) stops it from binding to silanols, it also makes the compound highly polar (ionic), causing it to stick to the baseline of the column. Always use the basic modifier strategy (TEA/NH3) to keep the compound neutral.
References
-
General Synthesis & Properties: Chemical Reviews. "Synthesis and functionalization of imidazo[1,5-a]pyridines." (General reactivity of the scaffold).
-
Chromatographic Techniques: Journal of Chromatography A. "Separation of basic compounds on silica gel with amine-modified mobile phases." (Theoretical basis for TEA usage).
-
Bisulfite Purification: Organic Process Research & Development. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes." (Validation of the bisulfite method).
-
Vilsmeier-Haack Application: Journal of Organic Chemistry. "Formylation of imidazo[1,5-a]pyridines." (Context for synthesis and byproducts).
(Note: While specific papers on the 6-isomer are rare, the protocols above are derived from validated methodologies for the imidazo[1,5-a]pyridine scaffold and general aldehyde handling.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting regioselectivity in imidazo[1,5-a]pyridine formylation
Welcome to the technical support center for synthetic and medicinal chemists working with the imidazo[1,5-a]pyridine scaffold. This guide is designed to provide in-depth troubleshooting advice and practical protocols for one of the most common challenges in the functionalization of this heterocycle: achieving regioselective formylation. The imidazo[1,5-a]pyridine core is a privileged structure in modern drug discovery, making precise synthetic control paramount.[1]
This document moves beyond simple procedural lists to explain the underlying chemical principles governing regioselectivity, empowering you to diagnose and solve issues in your own experiments.
The Foundation: Understanding Regioselectivity in Imidazo[1,5-a]pyridines
The formylation of imidazo[1,5-a]pyridines is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the electronic distribution within the bicyclic system. The imidazole moiety is electron-rich and activates the ring system towards electrophilic attack. Theoretical and experimental studies show that the highest electron density is localized on the imidazole part of the scaffold, specifically at the C1 and C3 positions.
-
C3 Position: Generally considered the most electronically activated and nucleophilic position.
-
C1 Position: Also electronically activated, but its reactivity can be influenced by steric hindrance and the specific reaction conditions.
The challenge, therefore, is not in activating the molecule, but in directing the electrophile to the desired position with high selectivity.
Caption: Electronic nature of the imidazo[1,5-a]pyridine ring.
Troubleshooting Guide: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most common and effective method for formylating this scaffold. However, it is notoriously sensitive to reaction parameters. This section addresses the most frequent issues.
Q1: My reaction is producing a mixture of C1 and C3-formylated isomers. How can I improve selectivity for the C3 position?
This is the most common problem. Achieving high C3 selectivity requires fine-tuning the reaction to favor the kinetically preferred product.
-
Causality: The Vilsmeier reagent (a chloroiminium ion) is a moderately reactive electrophile.[2][3] At higher temperatures, the reaction has enough energy to overcome the activation barriers for substitution at both the C1 and C3 positions, leading to isomer mixtures. By lowering the temperature, you create a scenario where the reaction only has sufficient energy to proceed via the lowest energy pathway, which is typically the attack at the more nucleophilic C3 position.[4]
-
Troubleshooting Steps:
-
Temperature Control: This is your most powerful tool. Begin your reaction at 0 °C or even -10 °C. If the substrate is highly activated, even lower temperatures may be necessary. Add the Vilsmeier reagent slowly to the substrate solution at this reduced temperature and allow the reaction to warm gradually to room temperature only if no conversion is observed by TLC.
-
Stoichiometry: Use a precise stoichiometry of the Vilsmeier reagent. An excess of the reagent can increase the rate of side reactions and reduce selectivity.[4] Start with 1.1 to 1.5 equivalents of the pre-formed reagent.
-
Order of Addition: Always add the Vilsmeier reagent to the solution of the imidazo[1,5-a]pyridine, not the other way around. This maintains a low concentration of the electrophile and minimizes undesired side reactions.[4]
-
Solvent Choice: While DMF is part of the reagent, the bulk solvent can modulate reactivity. Using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. If selectivity remains poor, consider a less polar solvent to potentially temper the reactivity of the Vilsmeier salt.
-
Q2: My reaction is sluggish, showing low conversion of the starting material even after several hours. What's wrong?
Low reactivity can stem from two main sources: a deactivated substrate or impotent reagents.
-
Causality: The Vilsmeier-Haack reaction requires an electron-rich aromatic system to proceed efficiently.[2][5] Furthermore, the Vilsmeier reagent itself is highly moisture-sensitive. Water will rapidly hydrolyze phosphorus oxychloride (POCl₃) and the chloroiminium ion, quenching the reaction.[4]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your POCl₃ is fresh and your DMF is anhydrous. Moisture is the most common cause of failure.[4] Using a sealed bottle of DMF and distilling POCl₃ before use are best practices.
-
Check Substrate Electronics: If your imidazo[1,5-a]pyridine bears electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the ring may be too deactivated for the Vilsmeier-Haack reaction to proceed under standard conditions. In this case, more forcing conditions (e.g., gentle heating to 40-50 °C) may be required, but be aware this will likely compromise regioselectivity.
-
Monitor Reaction Progress: Don't rely on a fixed reaction time. Monitor the reaction every 30-60 minutes by TLC. If the reaction stalls, a small, careful increase in temperature might be necessary to drive it to completion.
-
Q3: I'm observing the formation of a di-formylated product. How can I prevent this?
Di-formylation occurs when the mono-formylated product is still electron-rich enough to undergo a second formylation.
-
Causality: The formyl group is deactivating. However, the imidazo[1,5-a]pyridine nucleus is highly activated, and if the first formylation occurs, the product may still be sufficiently nucleophilic to react with excess Vilsmeier reagent, especially under harsh conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical factor. Reduce the amount of Vilsmeier reagent to 1.05 - 1.1 equivalents. This ensures there is not enough electrophile present for a second reaction to occur to a significant extent.[6]
-
Lower the Temperature: As with improving regioselectivity, lower temperatures will disfavor the second, more difficult substitution.
-
Monitor and Quench: Follow the reaction closely by TLC. As soon as the starting material is consumed and the desired mono-formylated product is maximized, quench the reaction by pouring it onto ice water. Do not let the reaction stir for an extended period after completion.
-
Caption: Simplified mechanism of Vilsmeier-Haack formylation.
Q: How do existing substituents on the imidazo[1,5-a]pyridine ring affect formylation regioselectivity?
A: Substituents play a predictable role based on standard principles of electrophilic aromatic substitution.
| Substituent Type | Position | Expected Effect on Formylation | Rationale |
| Electron Donating (EDG) (e.g., -OMe, -Me, -NR₂) | Pyridine Ring (C5, C6, C7) | Increased reaction rate. May slightly decrease C3 selectivity if C1 is activated. | Increases the overall nucleophilicity of the ring system, making it more reactive. |
| Electron Withdrawing (EWG) (e.g., -Cl, -Br, -NO₂) | Pyridine Ring (C5, C6, C7) | Decreased reaction rate. May require harsher conditions. | Reduces the overall nucleophilicity of the ring system, making substitution more difficult. |
| Bulky Substituent (e.g., -iPr, -Ph) | C1 or C3 | Directs formylation to the unsubstituted position. | Steric hindrance will block the approach of the Vilsmeier reagent to the substituted position. |
Q: Are there any alternative methods to the Vilsmeier-Haack reaction for formylating imidazo[1,5-a]pyridines?
A: While the Vilsmeier-Haack reaction is the workhorse, other methods exist, though they are less commonly reported for this specific scaffold. They could be considered for substrates incompatible with POCl₃.
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium. It is typically used for highly activated phenols but can sometimes be applied to electron-rich heterocycles. [6]* Rieche Formylation: Uses dichloromethyl methyl ether (DCME) and a Lewis acid like TiCl₄ or SnCl₄. This method can be effective but uses highly toxic and moisture-sensitive reagents. [4][7]* Metal-Catalyzed C-H Functionalization: Recent advances have shown C-H functionalization can be a powerful tool. While direct formylation via this route is still emerging, related reactions on imidazo[1,5-a]pyridines suggest that C1 and C3 are accessible via metal-catalyzed pathways. [8][9]
Experimental Protocol: Regioselective C3-Formylation of 3-Phenylimidazo[1,5-a]pyridine
This protocol provides a baseline for achieving high C3 selectivity on a model substrate.
Safety: This procedure must be performed in a certified chemical fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Reagents & Equipment:
-
3-Phenylimidazo[1,5-a]pyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF) in a sure-seal bottle
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a fume hood, add anhydrous DMF (1.5 eq.) to a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 15 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or viscous oil is normal.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 3-phenylimidazo[1,5-a]pyridine (1.0 eq.) in anhydrous DCE.
-
Cool the substrate solution to 0 °C.
-
Slowly add the pre-formed Vilsmeier reagent from step 1 to the substrate solution via cannula or syringe over 20 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
If the reaction is slow, allow it to warm to room temperature and stir for an additional 1-3 hours, or until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. Caution: This quench is exothermic and will release CO₂ gas. Perform this step slowly in the fume hood.
-
Stir the resulting mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-formyl-3-phenylimidazo[1,5-a]pyridine.
-
References
-
Hajra, A., et al. (2018). Visible Light-Induced Rose Bengal-Catalyzed C3 Formylation of Imidazo[1,2-a]pyridines with Tetramethylethylenediamine. Organic Letters. Available at: [Link]
-
Sharma, P. P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Wikipedia (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Reddy, T. S., & Hu, A. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, A., et al. (2015). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines. RSC Advances. Available at: [Link]
-
Smetanin, N., et al. (2023). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Voprosy Khimii i Khimicheskoi Tekhnologii. Available at: [Link]
-
Valvi, M. B., et al. (2018). The visible-light-promoted formylation of imidazo[1,2-a]pyridines. Chemistry - An Asian Journal. Available at: [Link]
-
The Organic Chemistry Tutor (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Bera, A., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]
-
Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie. Available at: [Link]
-
Chen, Y.-C., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Bera, A., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]
-
Adimurthy, S., et al. (2017). Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Organic Letters. Available at: [Link]
-
Iannuzzi, F., et al. (2023). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect. Available at: [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing reductive amination conditions for heterocyclic aldehydes
Welcome to the Application Support Center. Topic: Optimization of Reductive Amination for Heterocyclic Aldehydes Ticket ID: RA-HET-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist
Core Directive & Scope
You are likely here because standard reductive amination protocols (e.g., MeOH/NaBH₄) are failing with your heterocyclic substrate. Heterocyclic aldehydes (pyridines, imidazoles, furans, thiazoles) present unique challenges compared to benzaldehyde derivatives:
-
Lewis Basicity: Nitrogen-containing heterocycles can coordinate to Lewis Acid catalysts or metal hydrides, poisoning the reaction.
-
Electronic Extremes: Electron-deficient rings (e.g., 2-pyridine) make the carbonyl highly electrophilic but prone to hydration or acetal formation. Electron-rich rings (e.g., indole-3-carbaldehyde) render the carbonyl sluggish toward nucleophilic attack.
-
Side Reactions: Cannizzaro disproportionation and polymerization are common competitors to imine formation.
This guide prioritizes causality-based troubleshooting . We do not just fix the yield; we isolate the mechanistic bottleneck (Imine Formation vs. Reduction).
Decision Matrix: Reagent Selection
Before starting, select the correct system based on your substrate's electronic profile.
| Parameter | Method A: The Gold Standard (STAB) | Method B: The "Heavy Hammer" (Ti-Mediated) | Method C: The Classic (Cyanoborohydride) |
| Reagents | NaBH(OAc)₃ (STAB) + AcOH | Ti(OiPr)₄ + NaBH₄ | NaBH₃CN + AcOH |
| Mechanism | Proton-catalyzed iminium formation; Hydride transfer. | Lewis-acid activation + Water scavenging; In situ reduction. | pH-dependent reduction (pH 5–7). |
| Best For | General heterocyclic aldehydes; Acid-stable substrates. | Weakly nucleophilic amines ; Acid-sensitive groups; Sterically hindered systems. | Substrates requiring very slow reduction; "Last resort" due to toxicity. |
| Key Risk | Slow reaction with electron-poor amines. | Workup can be messy (Titanium emulsions). | Cyanide toxicity; difficult waste disposal. |
| Selectivity | Excellent (Reduces Imine >> Aldehyde).[1] | Good (Imine pre-formation is essential). | Excellent (at controlled pH). |
Standard Operating Procedures (SOPs)
Method A: Sodium Triacetoxyborohydride (STAB) Protocol
Recommended starting point for 80% of heterocyclic aldehydes.
The Logic: STAB is sterically bulky and electron-deficient, making it less reactive toward aldehydes than imines. This allows for "one-pot" procedures where the aldehyde and amine coexist.[2]
-
Stoichiometry: 1.0 equiv Aldehyde : 1.1–1.2 equiv Amine : 1.4–1.5 equiv STAB.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[3][4] Avoid MeOH if possible (reacts with STAB).
-
Setup:
-
Dissolve Aldehyde and Amine in DCE (0.2 M).
-
Add Acetic Acid (AcOH) (1.0–2.0 equiv).[5] Crucial for heterocycles to protonate the intermediate carbinolamine.
-
Stir 30 mins at RT to establish equilibrium.
-
Add STAB in one portion.
-
Stir at RT for 2–16 h.
-
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[6]
Method B: Titanium(IV) Isopropoxide Protocol
Recommended for electron-rich aldehydes (e.g., Indole) or unreactive amines (e.g., Anilines).
The Logic: Ti(OiPr)₄ acts as a dual-function reagent: it is a strong Lewis Acid to activate the carbonyl and a water scavenger that drives the equilibrium toward the imine (Le Chatelier's principle).
-
Step 1 (Imine Formation):
-
Mix Amine (1.1 equiv) and Aldehyde (1.0 equiv) in a dry flask.
-
Add Ti(OiPr)₄ (neat, 1.25–1.5 equiv).
-
Optional: If solids, add minimal THF.
-
Stir at RT for 2–6 hours. The solution often becomes viscous/yellow.
-
-
Step 2 (Reduction):
-
Dilute with dry EtOH or THF.
-
Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Stir for 2–4 hours.
-
-
Step 3 (The "Mattson" Workup):
-
Critical: Quench with 0.1 M NaOH or water.
-
A white precipitate (TiO₂) will form. Filter through Celite.
-
Troubleshooting: If the filtrate is cloudy, add more water and filter again.
-
Troubleshooting & FAQs
Module 1: The "No Reaction" Scenario
Q: I see starting material (aldehyde) remaining after 24 hours. Adding more reducing agent doesn't help.
Diagnosis: The bottleneck is Imine Formation , not reduction. The reducing agent cannot reduce an imine that doesn't exist.
-
Cause 1 (Sterics): Substituents at the 2-position of the heterocycle (e.g., 2-chloro-3-formylpyridine) block nucleophilic attack.
-
Cause 2 (Electronics): Electron-rich rings (pyrroles, indoles) push electron density into the carbonyl, making it less electrophilic.
The Fix:
-
Switch to Method B (Ti-Mediated). The Lewis acidity of Titanium is required to force the amine attack.
-
Microwave Assistance: Heat the Aldehyde + Amine + Ti(OiPr)₄ (neat) at 60–80°C for 30 mins before adding the reducing agent.
-
Dehydrating Agents: If using Method A, add activated 4Å Molecular Sieves to the reaction pot.
Module 2: The "Alcohol" Impurity
Q: My major product is the alcohol (from direct reduction of the aldehyde).
Diagnosis: The reducing agent is attacking the aldehyde faster than the amine is forming the imine. This is common with electron-deficient aldehydes (e.g., 2-pyridinecarboxaldehyde, 4-nitrobenzaldehyde).
The Fix:
-
Stop "One-Pot" additions. You must pre-form the imine.
-
Stepwise Protocol: Stir Aldehyde + Amine (in MeOH or DCE) for 2–4 hours (check by TLC/NMR for disappearance of aldehyde). Only then add the reducing agent.[7]
-
Change Reagent: Switch from NaBH₄ (very fast aldehyde reduction) to STAB (very slow aldehyde reduction).
Module 3: Heterocycle-Specific Issues
Q: My pyridine substrate turns into a black tar. A: Pyridines are basic. If you use strong acid catalysts (HCl), you protonate the ring nitrogen, making the ring extremely electron-deficient and prone to nucleophilic attack on the ring or polymerization.
-
Fix: Use weak acids (AcOH) or Lewis acids (Ti(OiPr)₄). Buffer the system.
Q: My furan/thiophene aldehyde yields are low. A: These are acid-sensitive (prone to ring opening/polymerization).
-
Fix: Avoid AcOH. Use Method B (Titanium) or neutral conditions (MeOH, stir overnight, then NaBH₄).
Visual Troubleshooting Guide
The following logic flow helps you isolate the failure point in your reductive amination.
Caption: Diagnostic workflow for identifying the root cause of reductive amination failure (Competition between reduction and condensation).
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure. Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[5][11] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solubility Optimization for Imidazo[1,5-a]pyridine Scaffolds
Current Status: Operational Subject: Troubleshooting Aqueous Solubility & Bioavailability Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction: The "Brick Dust" vs. "Grease Ball" Paradox
Welcome to the technical support hub for imidazo[1,5-a]pyridine derivatives. If you are working with this scaffold—likely for IDO1 inhibition, imaging fluorophores, or heterocyclic carbene precursors—you are almost certainly encountering a specific solubility profile known as "Brick Dust."
The Core Issue: The imidazo[1,5-a]pyridine core is a fused, planar, aromatic bicycle.
-
High Lattice Energy (Brick Dust): The flat structure facilitates strong
- stacking in the solid state.[1] This results in high melting points and high energy required to break the crystal lattice.[1] -
Moderate Lipophilicity (Grease Ball): Depending on substituents (e.g., aryl groups at C-1 or C-3), the LogP can rise significantly, preventing interaction with water molecules.
This guide provides three distinct modules to troubleshoot these issues, ranging from synthetic modification to formulation strategies.
Module 1: Structural Engineering (The Synthetic Fix)
Objective: Lower the Melting Point (
Technical Insight
Many researchers attempt to fix solubility by adding polar groups (hydroxyls, amines) immediately. However, for imidazo[1,5-a]pyridines, the primary culprit is often planarity . If your compound melts >200°C and is insoluble, you have a packing problem, not just a polarity problem.
Troubleshooting Protocol: "Escaping Flatland"
Step 1: Assess Planarity.
Calculate the Fraction of
Step 2: Strategic Substitution. Target the C-1 and C-3 positions, which are the standard sites for electrophilic substitution or cross-coupling.
-
Action: Replace flat phenyl rings with non-planar bioisosteres.
-
Phenyl
Bicyclo[1.1.1]pentane (rigid, 3D). -
Phenyl
Cyclohexyl or Tetrahydropyran (flexible, 3D).
-
-
Action: Introduce "Magic Methyls."
-
Adding a methyl group at an ortho position on a pendant aryl ring forces a twist in the dihedral angle, disrupting
-stacking.[1]
-
Step 3: Polarity Injection. If planarity is addressed but LogP remains >3.5:
-
Introduce a basic amine side chain (e.g., morpholine, piperazine) via a linker at C-3. This allows for ionization at physiological pH.[1]
Decision Logic Diagram
Figure 1: Decision tree for structural modification based on thermal properties.
Module 2: Salt Selection (The Physical Chemistry Fix)
Objective: Utilize the intrinsic basicity of the scaffold to increase dissolution rate.
Technical Insight
The imidazo[1,5-a]pyridine core contains two nitrogen atoms.[2][3][4][5]
-
Bridgehead Nitrogen (N-8a): Non-basic.[1] Its lone pair is delocalized into the
-system (10 electrons), essential for aromaticity. -
Imidazolic Nitrogen (N-2): This is the basic site (
hybridized lone pair). -
pKa Estimation: The pKa of the parent core is typically in the range of 5.0 – 6.5 . This makes it a candidate for salt formation with strong acids.[1]
Experimental Protocol: High-Throughput Salt Screening
Prerequisites: 50 mg of compound.[1]
-
Acid Selection: Prepare 0.1 M stock solutions of the following counter-ions in MeOH/THF (1:1):
-
Tier 1 (Strong Acids): Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), Benzenesulfonic acid (Besylate).
-
Tier 2 (Dicarboxylic Acids): Tartaric acid, Fumaric acid (often form co-crystals if
pKa is insufficient).
-
-
Screening Procedure:
-
Validation (The "Golden" Test): Resuspend the isolated salt in water (pH 7). Measure the equilibrium pH. If the pH of the saturated solution is not significantly lower than the pKa of the base, the salt may disproportionate back to the free base in water.
Data Summary: Common Counter-ions for Pyridine-fused Systems
| Counter-ion | pKa (Acid) | Suitability for Imidazo[1,5-a]pyridine | Notes |
| Chloride (HCl) | -6.0 | High | Good crystallinity, but risk of hydrate formation. |
| Mesylate | -1.2 | High | Excellent for increasing solubility; often breaks "brick dust" lattices.[1] |
| Tosylate | -1.3 | Moderate | Adds lipophilicity; good for crystallization but may not maximize solubility.[1] |
| Fumarate | 3.0 | Low |
Module 3: Formulation Strategies (The Galenic Fix)
Objective: Solubilize the compound without changing the chemical structure.
Technical Insight
Because imidazo[1,5-a]pyridines are planar and hydrophobic, they are ideal guests for Cyclodextrins (CDs) . The hydrophobic cavity of
Experimental Protocol: Phase Solubility Study
Goal: Determine the stability constant (
-
Preparation:
-
Prepare aqueous solutions of HP-
-CD (Hydroxypropyl-beta-cyclodextrin) at concentrations: 0%, 5%, 10%, 20%, and 40% (w/v).
-
-
Saturation:
-
Add excess solid imidazo[1,5-a]pyridine derivative to each vial.
-
-
Equilibration:
-
Shake at room temperature for 24–48 hours.
-
-
Analysis:
-
Plotting:
-
Plot [Drug] dissolved (mM) vs. [CD] concentration (mM).
-
A linear response (
type) indicates a 1:1 inclusion complex.[1]
-
Formulation Workflow Diagram
Figure 2: Workflow for selecting the appropriate formulation strategy.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. Why? A: This is the "Crash-Out" effect.[1] Your compound is likely highly lipophilic (LogP > 4).[1] DMSO solubilizes it, but the water in the media acts as a strong antisolvent.
-
Fix: Pre-dilute the DMSO stock into an intermediate solvent like PEG400 or Propylene Glycol before adding to media.[1] Alternatively, use the HP-
-CD complex described in Module 3 directly in the media.
Q2: Can I use the bridgehead nitrogen for salt formation? A: No. The bridgehead nitrogen (position 8a) contributes its lone pair to the aromatic sextet (similar to the nitrogen in pyrrole). Protonating it destroys the aromaticity of the system, which is energetically unfavorable. Salt formation occurs at the pyridine-like nitrogen (position 2).[1]
Q3: I see "oiling out" during salt formation with HCl. How do I fix this? A: Oiling out suggests the lattice energy of the salt is not significantly higher than the amorphous state, or impurities are present.
-
Fix: Switch to a counter-ion with a larger hydrophobic surface area, such as Benzenesulfonic acid or p-Toluenesulfonic acid .[1] The aromatic-aromatic interaction between the counter-ion and your scaffold can stabilize the crystal lattice.
References
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Meleddu, R., et al. (2017).[1] The imidazo[1,5-a]pyridine scaffold as a versatile platform for the development of IDO1 inhibitors.[6][7] European Journal of Medicinal Chemistry, 125, 435-443. Link
-
Kawabata, K., et al. (2011).[1] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[1][8] Journal of Medicinal Chemistry, 54(23), 8174–8187. Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
Sources
- 1. Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1- b]thiazoles, Imidazo[1,5- a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of Imidazo[1,5-a]pyridine-6-carbaldehyde
[1]
Executive Summary: The Stability Window
Imidazo[1,5-a]pyridine-6-carbaldehyde is a bicyclic heteroaromatic aldehyde.[1] Unlike its more common isomer (imidazo[1,2-a]pyridine), the [1,5-a] scaffold possesses a bridgehead nitrogen that imparts unique electronic properties, including a higher susceptibility to carbene-like reactivity at the C1/C3 positions under basic conditions.[1][2]
Core Stability Directive:
-
Acidic Media (pH < 4): STABLE / META-STABLE. The molecule forms a pyridinium-like salt. The aldehyde is resistant to polymerization but susceptible to reversible hydration.
-
Neutral Media (pH 6-8): MODERATE. Stable in solid state; in solution, slow oxidation to the carboxylic acid occurs if exposed to air.[1][2]
-
Basic Media (pH > 9): UNSTABLE / HIGH RISK. Prone to Cannizzaro disproportionation and potential ring degradation via C1/C3 deprotonation.[1][2]
Acidic Media: The "Safe Harbor" (With Caveats)
Mechanism of Action
In acidic environments (e.g., 0.1 M HCl, TFA), the bridgehead nitrogen system allows for protonation.[1][2] While the specific pKa of the 6-carbaldehyde derivative is not explicitly cataloged in standard databases, the parent imidazo[1,5-a]pyridine has a pKa of ~5.[1]5. The electron-withdrawing aldehyde group at position 6 likely lowers this pKa to the 3.5–4.5 range.
Key Chemical Events:
-
N-Protonation: Protonation typically occurs at the N2 position (the non-bridgehead nitrogen), forming a cationic species. This positive charge deactivates the ring toward electrophilic attack and polymerization, effectively "locking" the scaffold.
-
Aldehyde Hydration: In aqueous acid, the aldehyde exists in equilibrium with its gem-diol (hydrate) form. This is reversible and does not constitute degradation.
Troubleshooting Guide: Acidic Conditions
| Symptom | Probable Cause | Corrective Action |
| LCMS shows M+18 peak | Gem-diol formation (Hydrate). This is an artifact of aqueous acidic LC conditions. | Ignore. The hydrate will revert to the aldehyde upon isolation/drying. Do not mistake for an impurity. |
| LCMS shows M+32 peak | Hemiacetal formation (if Methanol is used as solvent).[1] | Switch Solvent. Use Acetonitrile (MeCN) instead of MeOH for LCMS sample prep to avoid acetalization. |
| Precipitation | Salt formation (Hydrochloride or Trifluoroacetate salt) which may be less soluble in organics. | Check Counter-ion. Ensure your solvent system can solubilize the cationic salt form (e.g., add small % water or DMSO).[1][2] |
Basic Media: The "Danger Zone"
Mechanism of Action
Basic conditions present two distinct threats to this molecule:[1]
-
Cannizzaro Reaction: As an aromatic aldehyde with no
-protons, the aldehyde group is a prime candidate for the Cannizzaro reaction in strong base (NaOH, KOH), disproportionating into the alcohol (reduction) and the carboxylic acid (oxidation).[1][2] -
Ring Instability (NHC Precursor): The proton at C3 (and to a lesser extent C1) of the imidazo[1,5-a]pyridine core is relatively acidic.[1][2] Strong bases can deprotonate this position, generating a transient N-heterocyclic carbene (NHC) or ylide species.[1][2] This species is highly reactive and can lead to dimerization or uncontrolled polymerization.
Troubleshooting Guide: Basic Conditions
| Symptom | Probable Cause | Corrective Action |
| Loss of Aldehyde Peak (NMR/HPLC) | Cannizzaro Disproportionation. | Avoid Aqueous Strong Base. Use mild, non-nucleophilic bases (e.g., DIPEA, K2CO3) if basicity is required.[1][2] Avoid NaOH/KOH. |
| Darkening / Tarry Mixture | Polymerization via C3-deprotonation or Aldol-type condensation with other reactants. | Lower pH. Maintain pH < 9. If a base is needed for a coupling reaction, add it slowly at low temperature (0°C).[1][2] |
| New Peak: M+16 (Acid) | Air oxidation accelerated by basic pH. | Degas Solvents. Basic solutions of aldehydes oxidize faster. Sparge buffers with Argon/Nitrogen. |
Visualizing the Stability Pathways
The following diagram illustrates the divergent pathways of the molecule under different pH conditions.
Figure 1: Stability Decision Tree.[1] Note the divergence between reversible salt formation in acid (Green) and irreversible degradation pathways in base (Red).[1][2]
Experimental Protocol: Stability Assay
To verify the stability of your specific lot of imidazo[1,5-a]pyridine-6-carbaldehyde, perform this standardized HPLC assay.
Materials
-
Stock Solution: 1 mg/mL of analyte in Acetonitrile.
-
Buffer A (Acidic): 0.1% Formic Acid in Water (pH ~2.7).[1][2]
-
Buffer B (Basic): 10 mM Ammonium Bicarbonate (pH ~8.5).[1][2]
-
Internal Standard: Acetophenone (non-ionizable, stable).[1][2]
Workflow
-
Preparation:
-
Prepare three HPLC vials:
-
Vial 1 (Acid): 900 µL Buffer A + 100 µL Stock + 10 µL Internal Standard.
-
Vial 2 (Base): 900 µL Buffer B + 100 µL Stock + 10 µL Internal Standard.
-
Vial 3 (Control): 900 µL Acetonitrile + 100 µL Stock + 10 µL Internal Standard.
-
-
-
Incubation: Store vials at Room Temperature (25°C).
-
Analysis: Inject 5 µL onto HPLC (C18 Column) at T=0, T=4h, and T=24h.
-
Calculation:
-
Calculate the Area Ratio (Analyte Area / Internal Standard Area).
-
Normalize T=0 to 100%.
-
Acceptance Criteria
-
Acidic: >98% recovery at 24h. (Note: Ensure gradient starts with low organic to separate the polar hydrate if present).
-
Basic: If recovery <90% at 4h, the compound is confirmed base-labile. Proceed with synthesis immediately; do not store in basic buffers.
Frequently Asked Questions (FAQs)
Q: Can I use the Vilsmeier-Haack reaction to synthesize this? A: Yes. The Vilsmeier-Haack reagent (POCl3/DMF) creates an acidic environment. The imidazo[1,5-a]pyridine ring is stable under these conditions, and the aldehyde is formed successfully.[1][2] However, the workup is critical. Quench with Sodium Acetate (mild base) rather than strong NaOH to avoid degrading the newly formed aldehyde.
Q: I see two peaks in my NMR in DMSO-d6. Is it impure? A: Check if your DMSO is "wet". The second peak might be the hydrate (gem-diol). Add a molecular sieve to the NMR tube and re-run after 1 hour. If the peak disappears, it was just water addition.[2]
Q: How should I store the solid material? A: Store at -20°C under Argon. Aldehydes are prone to autoxidation to carboxylic acids over time. The "6-carbaldehyde" position is electronically coupled to the pyridine ring, making it moderately electrophilic and sensitive to moisture.
References
-
General Reactivity of Imidazo[1,5-a]pyridines
-
Aldehyde Hydration & Stability
-
NHC Precursor Reactivity
Sources
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Imidazo[1,5-a]pyridine-6-carbaldehyde: An In-depth Analysis of X-ray Crystallography and Alternative Techniques
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of X-ray crystallography as the gold standard for elucidating the structure of imidazo[1,5-a]pyridine-6-carbaldehyde, a key heterocyclic scaffold in medicinal chemistry.[1][2] We will explore the experimental intricacies of this technique, compare its data with that of related known structures, and evaluate alternative analytical methods, offering a holistic perspective for scientists in the field.
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,5-a]pyridine core is a significant pharmacophore found in a variety of biologically active compounds, exhibiting potential as anticancer, anti-inflammatory, and antiviral agents.[2][3][4] The specific placement and nature of substituents on this fused heterocyclic system dictate its interaction with biological targets. Therefore, unambiguous structural data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. While X-ray crystallography provides the most definitive structural information, obtaining suitable single crystals can be a significant bottleneck.
Single-Crystal X-ray Diffraction: The Definitive Approach
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the solid state.
Experimental Protocol: From Powder to Solved Structure
Obtaining a high-quality crystal structure of imidazo[1,5-a]pyridine-6-carbaldehyde involves a multi-step process. The following protocol is a generalized workflow based on established methods for similar small organic molecules.[5]
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality.
-
Methodology:
-
Dissolve the purified imidazo[1,5-a]pyridine-6-carbaldehyde in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature, or employ vapor diffusion by placing the solution in a small vial inside a larger sealed container with a more volatile anti-solvent (e.g., hexane, diethyl ether).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Carefully select a well-formed, defect-free crystal for mounting.
-
2. Data Collection:
-
Objective: To obtain a complete set of diffraction data.
-
Methodology:
-
Mount a suitable crystal on a goniometer head.
-
Place the goniometer on the diffractometer (e.g., a Bruker X8 APEX).[5]
-
Cool the crystal to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation).[5]
-
Rotate the crystal through a series of angles, collecting diffraction patterns at each orientation.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model.
-
Methodology:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.[5]
-
Caption: Workflow for X-ray Crystal Structure Determination.
Comparative Analysis with Known Imidazo[1,5-a]pyridine Derivatives
While a crystal structure for the exact target molecule, imidazo[1,5-a]pyridine-6-carbaldehyde, is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely structural features by comparing it to known derivatives.[6] For instance, the crystal structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one have been reported.[3][7] These structures confirm the planarity of the fused imidazo[1,5-a]pyridine ring system.
| Parameter | 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione[3][7] | 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde[5] | Expected for imidazo[1,5-a]pyridine-6-carbaldehyde |
| Ring System Planarity | The fused rings are virtually coplanar. | The fused rings are virtually coplanar (maximum deviation of 0.028 Å).[5] | The imidazo[1,5-a]pyridine core is expected to be planar. |
| Key Bond Lengths (Å) | C1-N1: 1.383(2), C1-N2: 1.347(3) | - | N/A |
| Intermolecular Interactions | N–H···S hydrogen bonds form inversion-symmetric dimers.[3] | C—H···N and C—H···O hydrogen bonds form layers.[5] | The carbaldehyde group is likely to participate in C—H···O hydrogen bonding. |
This comparative approach allows researchers to build a predictive model of the target molecule's conformation and potential intermolecular interactions, which can be invaluable for computational modeling and drug design efforts.
Alternative and Complementary Analytical Techniques
While SC-XRD provides the ultimate structural detail, other techniques are essential for characterization and can offer complementary information, especially when suitable crystals are not obtainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For imidazo[1,5-a]pyridine-6-carbaldehyde, ¹H and ¹³C NMR would be crucial for confirming the successful synthesis and purity of the compound.
-
¹H NMR: Would show characteristic signals for the protons on the pyridine and imidazole rings, as well as the aldehyde proton.
-
¹³C NMR: Would confirm the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of imidazo[1,5-a]pyridine-6-carbaldehyde with high accuracy.[8]
Powder X-ray Diffraction (PXRD)
If single crystals cannot be grown, PXRD can be used to analyze the bulk material. While it does not provide the atomic-level detail of SC-XRD, it can be used to:
-
Identify the crystalline phase of the material.
-
Assess the purity of the bulk sample.
-
In some cases, solve the crystal structure if the molecule is relatively rigid and the data is of high quality.
Caption: Relationship between SC-XRD and other analytical techniques.
Conclusion
The structural elucidation of imidazo[1,5-a]pyridine-6-carbaldehyde is a critical step in advancing its potential as a therapeutic agent. Single-crystal X-ray diffraction remains the unparalleled technique for obtaining definitive, high-resolution structural data. This guide has provided a comprehensive overview of the experimental workflow for SC-XRD, a comparative analysis with related known structures, and an evaluation of complementary analytical techniques. By integrating these methods, researchers can gain a thorough understanding of the structural and chemical properties of this important heterocyclic compound, thereby accelerating the drug discovery and development process.
References
-
Mihorianu, M., et al. (2010). Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 55(10), 689-695. [Link]
-
Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Elaatiaoui, A., et al. (2016). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 863–866. [Link]
-
Kovylina, O., et al. (2022). Crystal structure of imidazo[1,5-a]pyridinium-based hybrid salt (C13H12N3)2[MnCl4]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1021–1025. [Link]
-
Li, Y., et al. (2020). Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1,5-a]pyridine derivatives bearing a hydrazone moiety. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 228, 117791. [Link]
-
Hutt, J. T., & Aron, Z. D. (2011). The crystal structure of 1-(2-(2-(imidazo[1,5-a]pyridine-4-ium)ethoxy)ethyl). ResearchGate. [Link]
-
El-Malah, A. A., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives. RSC Advances, 14(50), 36561-36574. [Link]
-
Various Authors. (n.d.). Main structures of imidazo[1,5-a]pyridinic (green) and... ResearchGate. [Link]
-
Balijapalli, S., & Iyer, P. S. (2015). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... ResearchGate. [Link]
-
Di Maria, F., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 28(15), 5789. [Link]
-
El-Malah, A. A., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Advances, 14(50), 36561–36574. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
PubChem. (n.d.). Imidazo[1,5-a]pyridine-5-carbaldehyde. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]
-
Kobarfard, F., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research, 12(3), 255–265. [Link]
Sources
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- 5. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to HPLC Retention Time Comparison of Imidazo[1,5-a]pyridine Isomers
For researchers engaged in the synthesis, purification, and analysis of imidazo[1,5-a]pyridine derivatives, achieving robust chromatographic separation of positional isomers is a frequent and critical challenge. These isomers, often possessing nearly identical molecular weights and similar polarities, can exhibit subtle yet significant differences in their interaction with HPLC stationary phases. This guide provides an in-depth comparison of HPLC retention behaviors, grounded in experimental observations and chromatographic theory, to empower scientists in developing effective and reliable separation methods.
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological endpoints.[1][2] During synthesis or metabolic studies, the formation of positional isomers is common, necessitating analytical techniques that can unambiguously resolve them.[3][4] The choice of HPLC column chemistry, mobile phase composition, and other operational parameters becomes paramount in exploiting the minor physicochemical differences—such as dipole moment, hydrophobicity, and steric profile—that drive chromatographic separation.
The Chromatographic Challenge: Resolving Structural Nuances
The primary challenge in separating positional isomers lies in their similar hydrophobicity.[5] In reversed-phase HPLC, where separation is governed mainly by hydrophobic interactions, isomers may co-elute or show poor resolution on standard C18 columns.[6] Effective method development, therefore, requires a strategic selection of stationary phases that offer alternative separation mechanisms, such as π-π interactions, dipole-dipole interactions, or shape selectivity.[5][7]
Comparative Analysis of Stationary Phases
The selection of the stationary phase is the most critical factor in achieving selectivity between imidazo[1,5-a]pyridine isomers. While the octadecyl (C18) phase is the workhorse of reversed-phase chromatography, other chemistries can provide superior resolution for these specific analytes.
Standard C18 Columns: The Baseline
A C18 column separates compounds primarily based on hydrophobic interactions. For imidazo[1,5-a]pyridine isomers, retention will generally increase with the addition of non-polar substituents. However, when isomers differ only by the position of a substituent, their overall hydrophobicity can be very similar, leading to poor separation.[5] Despite this, C18 columns are often used for purity assessment of single compounds post-synthesis.[8][9]
Phenyl-Hexyl Columns: Leveraging π-π Interactions
Stationary phases incorporating phenyl rings offer a mixed-mode separation mechanism. In addition to hydrophobic interactions, they facilitate π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic imidazo[1,5-a]pyridine core.[5] This secondary interaction is highly sensitive to the electronic properties and geometry of the isomers.
-
Causality: An isomer that can achieve more effective orbital overlap with the phenyl rings of the stationary phase will be retained longer. For example, isomers with electron-withdrawing groups may exhibit stronger π-π stacking and thus longer retention times compared to isomers with electron-donating groups, a trend that may not be predicted by hydrophobicity alone.
Pentafluorophenyl (PFP) Columns: A Multi-Interaction Phase
PFP columns provide a unique combination of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. This multi-modal nature makes them exceptionally powerful for separating complex mixtures of positional isomers.[7]
-
Expert Insight: The highly electronegative fluorine atoms create a strong dipole on the stationary phase, enhancing retention for polarizable analytes or those with significant dipole moments. The separation of isomers on a PFP column can be dramatically different from that on a C18 or Phenyl phase, making it an excellent choice for method optimization.[7][10]
Chiral Stationary Phases (CSPs): For Enantiomeric Resolution
When dealing with chiral imidazo[1,5-a]pyridine derivatives, enantiomers must be separated to assess enantiomeric excess (e.e.) and isolate specific stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[8][11]
-
Mechanism: These phases create transient diastereomeric complexes with the enantiomers, and the stability difference between these complexes leads to different retention times. The mobile phase for chiral separations is often a mix of alkanes (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[8][9]
Experimental Data Summary
| Isomer Type / Compound | Column Chemistry | Mobile Phase & Conditions | Retention Time (min) | Source / Rationale |
| Purity Check (General) | Reversed-Phase C18 | Gradient: Acetonitrile/Water with 0.1% Formic Acid | Compound-specific | Standard for reaction monitoring and purity confirmation.[8][9] |
| Positional Isomers | Pentafluorophenyl (PFP) | Gradient: Acetonitrile/Water with 0.1% Formic Acid | Isomer-dependent, enhanced resolution | PFP phases offer alternative selectivity for aromatic and halogenated compounds.[7] |
| Positional Isomers | Phenyl-Hexyl | Isocratic: Methanol/Water | Isomer-dependent, improved separation over C18 | π-π interactions provide an additional separation mechanism for aromatic isomers.[5] |
| Chiral Enantiomers | Chiralpak® (Polysaccharide) | Isocratic: n-Hexane/Isopropanol (e.g., 90:10 v/v) | Enantiomer 1: t1, Enantiomer 2: t2 | Essential for resolving stereoisomers, relies on forming transient diastereomeric complexes.[8][12] |
Experimental Workflow & Protocol
This section outlines a systematic approach to developing a robust HPLC method for separating imidazo[1,5-a]pyridine isomers.
Logical Workflow for Method Development
The following diagram illustrates a validated workflow for progressing from initial analysis to an optimized separation method.
Sources
- 1. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
- 6. researchgate.net [researchgate.net]
- 7. analytical-sales.com [analytical-sales.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamscience.com [benthamscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Disposal Guide: Imidazo[1,5-a]pyridine-6-carbaldehyde
[1]
Executive Summary & Hazard Profile
Imidazo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic aromatic aldehyde commonly used as a pharmaceutical intermediate (e.g., in the synthesis of IDO1 inhibitors).[1] While specific CAS numbers vary by isomer and vendor, this compound class shares a consistent hazard profile requiring strict adherence to organic waste segregation protocols .[1]
Immediate Action Required:
-
Do NOT mix with strong oxidizers (e.g., Nitric Acid, Permanganates) in waste streams.[1]
-
Do NOT mix with primary amines in long-term storage (risk of exothermic Schiff base formation).[1]
Chemical Hazard Data (Class-Based)
Based on structural analogs (e.g., Imidazo[1,5-a]pyridine-3-carbaldehyde, CAS 56671-66-0)[1]
| Property | Classification | H-Code | Description |
| Reactivity | Aldehyde | N/A | Susceptible to auto-oxidation to carboxylic acid upon air exposure.[1] |
| Health | Irritant | H315 | Causes skin irritation.[1][4] |
| Health | Irritant | H319 | Causes serious eye irritation.[1][4][5] |
| Health | STOT SE 3 | H335 | May cause respiratory irritation.[1][4][6] |
| Physical | Solid | N/A | Typically a yellow-to-brown powder; combustible.[1] |
Personal Protective Equipment (PPE) Matrix
Rationale: Heterocyclic aldehydes are sensitizers.[1] Standard "lab coat" protocols are insufficient without specific barrier protection against fine particulates.[1]
-
Respiratory: N95 or P100 respirator recommended if handling >500mg of dry powder outside a fume hood.[1] The fine dust is a potent upper respiratory irritant.[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are inadequate due to the risk of fine dust migration around the lenses.[1]
-
Hands: Nitrile Gloves (Minimum thickness: 0.11 mm).[1] Double-gloving is required when handling solutions (DCM/Methanol) to prevent permeation.[1]
-
Body: Flame-Resistant Lab Coat buttoned to the neck.[1]
Operational Disposal Workflows
A. Pre-Disposal Assessment
Before discarding, assess the state of the material.[1][7] Is it a pure solid, a reaction mixture, or contaminated debris?
B. Decision Logic Diagram
The following flowchart dictates the segregation path. Note the critical separation of "Halogenated" vs. "Non-Halogenated" streams, which is a primary cost and safety driver in incineration.[1]
Figure 1: Decision matrix for segregating imidazopyridine waste streams. Note the strict separation of halogenated solvents.
C. Detailed Protocols
Scenario 1: Pure Solid Waste (Expired or Excess Reagent)
The Risk: Fine powder dispersion and potential auto-oxidation.[1]
-
Container: Do not dump loose powder into a large drum. Transfer the material into a screw-top wide-mouth jar (HDPE or Glass).
-
Secondary Containment: Place the jar inside a clear polyethylene bag and seal it (zip-tie or tape).
-
Labeling:
-
Destination: Lab "Solid Hazardous Waste" drum.
Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
The Risk: Incompatibility with other waste streams.[1]
-
Solvent Identification:
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid catalysis, neutralize with Sodium Bicarbonate before adding to the waste drum to prevent drum corrosion or gas evolution.[1]
-
Segregation: NEVER pour aldehyde solutions into a waste container dedicated to Oxidizing Acids (e.g., Nitric Acid waste). This can cause immediate fire or explosion.[1]
Scenario 3: Spill Management (Immediate Response)
Dry Spill (Powder):
-
Isolate: Evacuate the immediate area of non-essential personnel.
-
PPE: Don N95 respirator and double nitrile gloves.[1]
-
Method: Do not dry sweep (creates dust).[1] Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]
-
Clean: Scoop the damp towels and chemical into a hazardous waste bag.[1] Wipe the surface 3x with soap and water.[1]
Wet Spill (Solution):
Regulatory & Compliance Notes
-
RCRA Status: This specific compound is likely not "P" or "U" listed by the EPA (USA), meaning it falls under Characteristic Waste guidelines.[1]
-
Waste Code Assignment:
-
Incineration: The ultimate destruction method for imidazopyridines is high-temperature incineration (>1000°C) to ensure complete breakdown of the heterocyclic ring and aldehyde group.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Imidazo[1,5-a]pyridine-3-carbaldehyde (Class Analog). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][4] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Categories of Hazardous Waste. Retrieved from [Link][1]
Sources
- 1. Imidazo[1,5-a]pyridine-3-carboxaldehyde | CAS 56671-66-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. hscprep.com.au [hscprep.com.au]
- 3. vumc.org [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. Imidazo[1,5-a]pyridine-3-carboxaldehyde | 56671-66-0 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
